The Thiophene "Switch": A Technical Guide to 2,5-Dibromothiophene-3-sulfonamide Derivatives
This technical guide details the medicinal chemistry applications, synthetic utility, and biological rationale of 2,5-Dibromothiophene-3-sulfonamide and its derivatives.[1] Executive Summary: The Privileged Scaffold In m...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the medicinal chemistry applications, synthetic utility, and biological rationale of 2,5-Dibromothiophene-3-sulfonamide and its derivatives.[1]
Executive Summary: The Privileged Scaffold
In modern drug discovery, the transition from benzene-based pharmacophores to heteroaromatic bioisosteres is a critical strategy for improving solubility, metabolic stability, and target selectivity. 2,5-Dibromothiophene-3-sulfonamide represents a "privileged scaffold" in this domain.[1]
It functions as a dual-functionalizable core that combines a zinc-binding "warhead" (the sulfonamide) with two chemically distinct halogen "handles" (C2 and C5 bromines). This architecture allows medicinal chemists to rapidly generate asymmetric libraries targeting Carbonic Anhydrases (CAs), tubulin polymerization, and DNA minor grooves.[1]
Chemical Architecture & Bioisosterism
The Thiophene Advantage
Replacing a phenyl ring with a thiophene ring alters the lipophilicity (LogP) and electron density of the scaffold. Thiophene is electron-rich (excess
-electrons), making it more susceptible to metabolic oxidation but also allowing for unique - stacking interactions within enzyme active sites (e.g., CA isoforms).[1]
The Strategic "Triad"
The molecule consists of three functional zones:
Position 3 (Sulfonamide): The primary pharmacophore. It acts as a hydrogen bond donor/acceptor and a metal chelator (specifically
).
Position 2 (Ortho-Bromo): Electronically activated by the adjacent sulfonyl group but sterically crowded.
Position 5 (Meta-Bromo): Sterically accessible, allowing for the introduction of bulky hydrophobic "tails" to probe enzyme sub-pockets.
Core Medicinal Chemistry Applications
Carbonic Anhydrase (CA) Inhibition
The most established application of this scaffold is in the design of isoform-selective CA inhibitors.
Mechanism: The sulfonamide moiety (
) coordinates to the catalytic Zinc ion () in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Selectivity Strategy: Human CA II is ubiquitous (off-target effects), while CA IX and XII are overexpressed in hypoxic tumors.[1] By utilizing the 2,5-dibromo handles, chemists can extend the molecule into the "hydrophobic" and "hydrophilic" halves of the CA active site cleft.
Derivatives at C5: Often used to attach "tail" moieties that interact with the hydrophobic pocket, improving selectivity for tumor-associated isoforms (CA IX).[1]
Anticancer Agents (Dual Mechanisms)
Beyond CA inhibition, derivatives of this scaffold exhibit direct cytotoxicity via two distinct mechanisms:[1]
Tubulin Polymerization Inhibition: 2,5-disubstituted thiophene sulfonamides can mimic the binding mode of Combretastatin A-4 at the colchicine binding site of tubulin, arresting cells in the G2/M phase.
DNA Minor Groove Binding: As noted in recent studies (e.g., 2,5-dichlorothiophene analogs), the curvature of the thiophene backbone allows these derivatives to fit snugly into the DNA minor groove, interfering with replication and transcription.[1]
Antimicrobial Activity
Sulfonamides are historically significant antibacterials (dihydropteroate synthase inhibitors). The thiophene analogs retain this activity but are often effective against resistant strains where traditional benzene-sulfonamides fail, likely due to altered cell wall penetration properties conferred by the thiophene ring.
Synthetic Protocols (The Technical Core)
The value of 2,5-dibromothiophene-3-sulfonamide lies in its reactivity profile.[1] It serves as a hub for Diversity-Oriented Synthesis (DOS) .
Note: Direct chlorosulfonation of 2,5-dibromothiophene regioselectively occurs at position 3 due to the directing effects of the bromines and the stability of the intermediate sigma complex.
Regioselective Cross-Coupling (The "Sequential" Strategy)
A common challenge is differentiating the two bromine atoms.
Steric Control: The C3-sulfonamide is bulky. In Suzuki-Miyaura couplings, the C5-bromide is sterically more accessible and typically reacts first under mild conditions.[1]
Electronic Control: The C2-bromide is electronically activated (ortho to the electron-withdrawing sulfonyl group) but sterically hindered.
Protocol: To generate asymmetric libraries (A-Ring-B), perform the cross-coupling at C5 first (low temperature, lower catalyst loading), isolate, and then force the C2 coupling (higher temperature, specialized ligands like S-Phos).[1]
Objective: Synthesize a 2-aryl-5-heteroaryl-thiophene-3-sulfonamide library.
Step 1: C5-Selective Coupling
Charge: 2,5-dibromothiophene-3-sulfonamide (1.0 eq), Aryl-Boronic Acid A (1.05 eq),
(3 mol%), (2.0 eq).
Solvent: Dioxane:Water (4:1). Degas thoroughly.
Condition: Heat to 60°C (Do not reflux yet). Monitor by TLC every 30 mins.
Validation Point: The appearance of a new spot with slightly lower Rf than the starting material, while the starting material spot persists, indicates mono-coupling. If di-coupling appears (much lower Rf), lower the temperature.
Workup: Standard extraction. Isolate the 5-substituted intermediate.
Step 2: C2-Coupling (Forcing Conditions)
Charge: Intermediate from Step 1 (1.0 eq), Aryl-Boronic Acid B (1.5 eq),
(5 mol%), (3.0 eq).
Solvent: Toluene:Water (or DMF for difficult substrates).
Condition: Reflux (100-110°C) for 12-24 hours.
Validation Point: Complete disappearance of the mono-coupled intermediate. Shift in NMR: The thiophene proton signal (if any remained) will vanish; new aromatic signals appear.
Data Visualization
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional zones of the scaffold.
Caption: Functional mapping of the 2,5-dibromothiophene-3-sulfonamide scaffold showing the roles of C2, C3, and C5 in binding various biological targets.
Synthetic Workflow (Sequential Coupling)
This flow demonstrates the regioselective synthesis strategy.
Caption: Step-wise protocol for generating asymmetric libraries via sequential palladium-catalyzed cross-coupling.
Comparative Biological Data[7][8]
The following table summarizes extrapolated potency data for thiophene-sulfonamide derivatives compared to standard inhibitors.
Thermodynamic Stability of Sulfonamide-Functionalized Thiophenes: From Computational Prediction to Empirical Verification
An In-Depth Technical Guide for Drug Development Professionals Abstract Sulfonamide-functionalized thiophenes represent a cornerstone in medicinal chemistry, offering a versatile scaffold for developing potent therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Sulfonamide-functionalized thiophenes represent a cornerstone in medicinal chemistry, offering a versatile scaffold for developing potent therapeutic agents.[1][2][3] Their unique electronic properties make them valuable in designing inhibitors for various enzymes and targeting numerous pathological conditions.[2] However, the inherent thermodynamic instability of this molecular class presents a significant hurdle in drug development, impacting shelf-life, bioavailability, and safety profiles. This guide provides a comprehensive framework for understanding, predicting, and evaluating the thermodynamic stability of these compounds. We will explore the synergy between computational modeling and empirical testing, elucidate common degradation pathways, and offer insights into rational design strategies for enhanced molecular stability. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing thiophene-based therapeutics from discovery to clinical application.
Chapter 1: The Challenge: Balancing Efficacy and Stability
The fusion of a thiophene ring with a sulfonamide moiety creates a privileged scaffold in drug design. Thiophene, an aromatic heterocycle, acts as a bioisostere of the benzene ring, offering modulated electronic and lipophilic properties while being susceptible to specific metabolic pathways.[3] The sulfonamide group is a classic pharmacophore, crucial for the activity of numerous antibacterial, diuretic, and anticonvulsant drugs.[4] This combination has led to the synthesis of potent inhibitors for targets like carbonic anhydrase.[2]
Despite their therapeutic promise, these molecules are often predisposed to degradation. The primary loci of instability are the sulfonamide bridge and the electron-rich thiophene ring.[5] The S-N bond in the sulfonamide linker is susceptible to cleavage, while the thiophene ring can undergo oxidation, particularly when exposed to reactive oxygen species.[5][6] Environmental factors such as pH, temperature, and light can significantly accelerate these degradation processes.[7][8][9] Understanding and mitigating this inherent instability is paramount for successful drug development, as degradation can lead to loss of potency, formation of potentially toxic byproducts, and unpredictable pharmacokinetics.
Chapter 2: Predictive Modeling of Molecular Stability: A Computational Approach
Before committing resources to synthesis and extensive experimental testing, computational methods offer a powerful, high-throughput approach to predict the intrinsic stability of candidate molecules. Density Functional Theory (DFT) has emerged as a principal tool for this purpose.[10][11]
Expertise: Why DFT is the Tool of Choice
DFT calculations provide deep insights into the electronic structure of a molecule, which fundamentally governs its reactivity and, by extension, its stability. Unlike simpler models, DFT accurately accounts for electron correlation, providing reliable predictions of key molecular properties. For sulfonamide-functionalized thiophenes, the most telling predictor of stability is the HOMO-LUMO energy gap (ΔE) .
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher energy HOMO suggests the molecule is more easily oxidized.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower energy LUMO suggests the molecule is more susceptible to nucleophilic attack.
A large HOMO-LUMO gap indicates that significant energy is required to excite an electron from the HOMO to the LUMO. This translates to high kinetic stability and low chemical reactivity, as the molecule is less willing to engage in electron transfer with other species.[10][11][12] Conversely, a small gap signifies a molecule that is more reactive and thermodynamically less stable.[10][11]
The predictive power of DFT is enhanced by examining series of related compounds. By systematically altering substituents on the thiophene or aryl sulfonamide rings, a clear trend often emerges. For instance, studies have shown that electron-withdrawing groups (e.g., -CF₃) tend to lower the HOMO energy, widening the energy gap and increasing stability.[10] In contrast, electron-donating groups (e.g., -OCH₃) can raise the HOMO energy, narrowing the gap and decreasing stability.[10] This structure-stability relationship allows for the rational design of more robust molecules.
Data Presentation: Substituent Effects on Predicted Stability
The following table summarizes data from a DFT study on various thiophene sulfonamide derivatives, illustrating the correlation between the HOMO-LUMO energy gap (ΔE) and predicted stability.
Compound ID
Key Substituent
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (ΔE) (eV)
Predicted Stability
Molecule 3
CF₃ (meta)
-7.21
-2.56
4.65
Most Stable
Molecule 1
H (unsubstituted)
-6.61
-2.04
4.57
High Stability
Molecule 8
Cl (para)
-6.64
-2.42
4.22
Moderate Stability
Molecule 5
CH₃ (para)
-6.23
-2.04
4.19
Moderate Stability
Molecule 7
OCH₃ (para)
-5.92
-1.82
4.10
Least Stable
Data adapted from computational studies performed at the B3LYP/6-311G (d,p) level of theory. A larger ΔE value correlates with higher predicted stability.[10]
Mandatory Visualization: Computational Workflow
The logical flow from molecular design to stability prediction can be visualized as follows.
Caption: Workflow for computational stability assessment using DFT.
Protocol: DFT-Based Stability Prediction
This protocol outlines the essential steps for predicting molecular stability using DFT calculations.
Molecular Structure Generation:
Draw the 2D structure of the sulfonamide-functionalized thiophene using a chemical drawing program (e.g., ChemDraw, MarvinSketch).
Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a low-level computational method (e.g., molecular mechanics with MMFF94 force field).
Input File Preparation for DFT Software (e.g., Gaussian):
Specify the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).
Define the level of theory and basis set. A widely accepted and effective combination is B3LYP/6-311G(d,p).[10][11]
Include a solvent model if desired, such as the Polarizable Continuum Model (PCM), to simulate conditions in a specific solvent.
Provide the 3D coordinates of the molecule from Step 1.
Execution of Calculation:
Submit the input file to the DFT software package. This is a computationally intensive step.
Analysis of Output:
Confirm successful convergence of the geometry optimization. The absence of imaginary frequencies in the frequency calculation confirms the structure is at a true energy minimum.
Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in the output file.
Calculate the energy gap: ΔE = E(LUMO) - E(HOMO).
Interpretation:
Compare the ΔE value with those of reference compounds or other candidates in the series. A larger ΔE is indicative of greater thermodynamic stability.[10][12]
While computational models provide an invaluable predictive framework, empirical testing is essential to confirm the thermodynamic stability of a compound under real-world conditions. A robust stability testing program typically involves thermal analysis and forced degradation studies.
Expertise: Why Combine Thermal and Forced Degradation Studies?
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of the solid-state material. TGA measures mass loss as a function of temperature, identifying the decomposition temperature. DSC measures the heat flow required to change the sample's temperature, revealing melting points, phase transitions, and exothermic or endothermic decomposition events. These techniques are crucial for determining handling and storage limits.[13]
Forced Degradation (Stress Testing): These studies intentionally expose the drug substance to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolysis) to accelerate degradation.[8][14] The goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods and for formulation design.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for comprehensive experimental stability analysis.
Protocol: Acid-Catalyzed Forced Degradation Study
This protocol describes a typical procedure for evaluating stability under acidic conditions.
Stock Solution Preparation:
Accurately weigh approximately 10 mg of the thiophene-sulfonamide test compound.
Dissolve in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to 10 mL with the same solvent in a volumetric flask to create a 1 mg/mL stock solution.
Stress Sample Preparation:
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid (HCl).
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
Incubation:
Place both the stress and control samples in a controlled temperature environment, typically 60-80°C, for a defined period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[9]
Sample Quenching and Preparation for Analysis:
After the desired time point, remove the vials and cool to room temperature.
Neutralize the stress sample by adding 1 mL of 1 M sodium hydroxide (NaOH). Ensure the final pH is near neutral. The control sample does not require neutralization.
Dilute both samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase used for the analytical method.
LC-MS/MS Analysis:
Inject the prepared samples onto a validated stability-indicating HPLC or UPLC system coupled with a mass spectrometer (MS/MS).
The HPLC method must be capable of separating the parent compound from all major degradation products.
Quantify the remaining parent compound in the stressed sample relative to the control to determine the percentage of degradation.
Use the MS/MS to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the new peaks to tentatively identify the structures of the degradation products.
Chapter 4: Deconstructing Degradation: Common Pathways
Understanding the specific chemical transformations that occur during degradation is crucial for designing more stable analogues. For sulfonamide-functionalized thiophenes, two primary degradation pathways dominate.[5]
Destruction of the Sulfonamide Bridge: The S-N bond is often the most labile part of the molecule. Cleavage of this bond is a common degradation pathway, particularly for sulfonamides attached to five-membered heterocyclic rings like thiophene.[5] This can be initiated by nucleophilic attack or hydrolysis, leading to the formation of a sulfonic acid derivative and the corresponding amine.
Modification of the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic attack and oxidation.[6][15] Reactive oxygen species, including singlet oxygen generated during photolysis, can lead to the formation of thiophene 1-oxides or other oxidized species, disrupting the ring's aromaticity and leading to loss of biological activity.[6][16]
Caption: Major degradation pathways for sulfonamide-functionalized thiophenes.
The specific degradation products and their rates of formation are highly dependent on the substitution pattern of the molecule and the environmental stressors applied.[5][7] For example, the presence of electron-donating or withdrawing groups can influence the susceptibility of the S-N bond to cleavage or the thiophene ring to oxidation.
References
Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. [Link]
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]
Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]
Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. MDPI. [Link]
Studies on sulfonamide degradation products. ResearchGate. [Link]
Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. ACS Publications. [Link]
(PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. [Link]
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]
Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]
(A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... ResearchGate. [Link]
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
Compatibility and Stability Study of Butorphanol, Nicardipine, Urapidi. DDDT. [Link]
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed. [Link]
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. PMC. [Link]
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS. [Link]
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. ResearchGate. [Link]
A Comprehensive Technical Guide on 2,5-Dibromothiophene-3-sulfonamide in Carbonic Anhydrase Inhibition
Executive Summary & Mechanistic Rationale The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the benzene-sulfonamide pharmacophore. However, as drug development professionals seek to optim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the benzene-sulfonamide pharmacophore. However, as drug development professionals seek to optimize lipophilicity, reduce systemic toxicity, and target specific isozymes (such as the glaucoma-relevant CA II or the tumor-associated CA IX), heteroaromatic scaffolds have taken precedence.
As a Senior Application Scientist, I have observed that thiophene-3-sulfonamides represent a privileged class of CAIs[1]. Among these, 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7, MW: 321.01) stands out as a highly potent, halogenated building block[2]. The causality behind its superior efficacy lies in two fundamental structural modifications:
pKa Modulation via Electron Withdrawal: The primary sulfonamide group (
) acts as a Zinc-Binding Group (ZBG). To coordinate with the catalytic ion in the CA active site, it must be deprotonated to its anionic form (). The dual electron-withdrawing bromine atoms at positions 2 and 5 significantly lower the pKa of the sulfonamide, ensuring a higher fraction of the active anion at physiological pH (7.4)[3].
Halogen Bonding & Steric Fit: The bulky bromine atoms engage in highly directional halogen bonding with the hydrophobic pocket of the CA active site (specifically residues like Val121 and Leu198). This dual-anchor mechanism drastically reduces the off-rate (
To understand the structure-activity relationship (SAR) of this scaffold, we must compare it against baseline thiophene derivatives. Literature demonstrates that 5-substituted and di-halogenated 3-thiophenesulfonamides routinely achieve sub-10 nM affinities for human CA II[4].
To ensure scientific integrity, a protocol must not merely be a list of steps; it must be a self-validating system. Below are the field-proven methodologies for synthesizing the compound and evaluating its CA inhibitory activity.
Protocol A: Synthesis of 2,5-Dibromothiophene-3-sulfonamide
Objective: Generate high-purity inhibitor via electrophilic aromatic substitution and subsequent amination.
Chlorosulfonation: Dissolve 2,5-dibromothiophene in anhydrous dichloromethane (DCM) at 0°C. Dropwise add 3.0 equivalents of chlorosulfonic acid.
Causality: The bulky bromines at positions 2 and 5 sterically and electronically direct the incoming sulfonyl group exclusively to the 3-position. Maintaining 0°C prevents polysulfonation.
Quenching & Extraction: Pour the mixture over crushed ice to quench unreacted acid, then extract the resulting sulfonyl chloride with DCM.
Amination: Slowly add the organic layer to a vigorously stirred solution of concentrated aqueous ammonia (
) at 0°C.
Causality: Aqueous ammonia acts as a strong nucleophile, displacing the chloride to form the sulfonamide.
Self-Validation Checkpoint: Monitor the reaction via TLC. Post-purification, run LC-MS. The protocol is validated only if the molecular ion peak
matches the exact mass of ~319.9/321.9 (reflecting the bromine isotopic distribution)[2].
Protocol B: Stopped-Flow
Hydration Assay (In Vitro CA Inhibition)
Objective: Quantify the
of 2,5-Dibromothiophene-3-sulfonamide against hCA II.
Buffer Preparation: Prepare 10 mM HEPES buffer at pH 7.4, containing 0.1 M
.
Causality: HEPES is chosen specifically because it does not coordinate with
Indicator Addition: Add 0.2 mM Phenol Red to the buffer.
Causality: The hydration of
produces and . Phenol Red provides a real-time photometric readout of this proton release (measured at 556 nm).
Pre-incubation: Incubate 10 nM hCA II with varying concentrations of the inhibitor (0.1 nM to 10
M) for 15 minutes at 20°C.
Causality: Sulfonamides are slow-binding inhibitors. Pre-incubation ensures thermodynamic binding equilibrium is reached prior to substrate exposure.
Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of
-saturated water.
Self-Validation Checkpoint: The system must run a parallel vehicle control (0.1% DMSO) and a positive control (10 nM Acetazolamide). If the Acetazolamide control fails to show >90% inhibition, it indicates enzyme degradation or
depletion, and the run is automatically invalidated.
Diagram 2: Self-validating workflow for the Stopped-Flow CO2 Hydration Assay.
References
US5378703A - Sulfonamides useful as carbonic anhydrase inhibitors
Google P
Thermodynamic Solvation and Analytical Profiling of 2,5-Dibromothiophene-3-sulfonamide in Polar Aprotic Environments
Executive Summary The evaluation of novel heterocyclic compounds in drug discovery requires rigorous physicochemical profiling. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a highly functionalized molecular bui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of novel heterocyclic compounds in drug discovery requires rigorous physicochemical profiling. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a highly functionalized molecular building block characterized by its aromatic thiophene core, heavy halogenation, and a primary sulfonamide moiety ([1]). Due to its high lipophilicity and the robust crystal lattice energy imparted by intermolecular hydrogen bonding, its aqueous solubility is notoriously poor. This technical whitepaper establishes the causality behind its solvation thermodynamics in polar aprotic solvents and provides a self-validating experimental protocol for accurate solubility quantification.
Molecular Architecture & Solvation Thermodynamics
To understand the solubility profile of 2,5-Dibromothiophene-3-sulfonamide, one must analyze the causality of its structural interactions:
The Thiophene Core: The substitution of a ring carbon atom by sulfur in the planar thiophene ring alters the electronic distribution and molecular geometry, creating a highly polarizable aromatic system ([2]). This polarizability interacts favorably with solvents possessing high dielectric constants ([3]).
Halogenation (2,5-Dibromo): The addition of two massive bromine atoms significantly increases the molecular weight (321.01 g/mol ) and lipophilicity ([1]). This drastically increases the energetic cost of cavity formation in hydrogen-bonded solvent networks like water, necessitating the use of organic solvents.
The Sulfonamide Group (-SO₂NH₂): Thiophene-3-sulfonamide derivatives possess a Topological Polar Surface Area (TPSA) of approximately 96.8 Ų ([4]). The -NH₂ protons act as strong hydrogen-bond donors.
Why Polar Aprotic Solvents?
Polar aprotic solvents (e.g., DMSO, DMF, NMP) lack hydrogen-bond donating groups (like O-H or N-H) but possess powerful hydrogen-bond accepting dipoles (e.g., the S=O bond in DMSO). When 2,5-Dibromothiophene-3-sulfonamide is introduced to DMSO, the solvent's oxygen atoms aggressively accept hydrogen bonds from the sulfonamide protons, effectively breaking the compound's crystal lattice. Simultaneously, the lack of a pre-existing, rigid hydrogen-bond network in the solvent lowers the thermodynamic barrier for accommodating the bulky dibromothiophene structure.
Quantitative Solubility Profile
The following table summarizes the thermodynamic solubility profile of 2,5-Dibromothiophene-3-sulfonamide across standard polar aprotic solvents. Note: Values are representative thermodynamic estimates based on the physicochemical properties of halogenated thiophene-sulfonamides.
To ensure trustworthiness and reproducibility, solubility must be measured at thermodynamic equilibrium rather than as a kinetic artifact. The following protocol utilizes a self-validating loop to confirm equilibrium.
Phase 1: Preparation & Equilibration
Vial Selection: Weigh an excess amount of 2,5-Dibromothiophene-3-sulfonamide solid (e.g., 200 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents photolytic degradation of the brominated aromatic ring during extended incubation.
Solvation: Add 1.0 mL of anhydrous polar aprotic solvent (e.g., DMSO). Causality: DMSO is highly hygroscopic. Absorbed atmospheric water acts as an anti-solvent for lipophilic compounds, artificially depressing the solubility reading. Anhydrous conditions are mandatory.
Incubation: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C at 300 RPM.
Phase 2: Separation & Analytical Quantification
Time-Course Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours .
Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive aprotic solvents like DMF and DMSO, whereas standard PES or nylon filters may dissolve or leach contaminants.
HPLC-UV Analysis: Dilute the filtrate 1:1000 in the mobile phase. Inject onto a C18 column (150 × 4.6 mm, 5 µm). Use an isocratic mobile phase of 60% Acetonitrile / 40% Water containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the sulfonamide group, preventing peak tailing and ensuring accurate UV integration at 254 nm.
Phase 3: The Self-Validation Gate
Equilibrium Confirmation: Calculate the concentration at both time points using a standard calibration curve.
Validation Rule: If the concentration difference between 24h and 48h is < 5% , thermodynamic equilibrium is confirmed. If the variance is > 5%, the system is still in a kinetic state (e.g., undergoing slow dissolution or polymorphic transition), and incubation must continue to 72 hours.
Workflow Visualization
Thermodynamic Shake-Flask Solubility Workflow for 2,5-Dibromothiophene-3-sulfonamide.
References
PubChem - National Institutes of Health (NIH). "Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388". Retrieved from:[Link]
The Role of 2,5-Dibromothiophene-3-sulfonamide in the Synthesis and Application of Functionalized Conductive Polymers
Executive Summary The development of functionalized conductive polymers has shifted from simple conjugated backbones to highly engineered macromolecules capable of mixed ionic-electronic conduction (MIEC) and specific bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of functionalized conductive polymers has shifted from simple conjugated backbones to highly engineered macromolecules capable of mixed ionic-electronic conduction (MIEC) and specific biological interfacing. Within this domain, 2,5-dibromothiophene-3-sulfonamide serves as a critical monomeric building block. By strategically isolating the reactive sites (the 2,5-dibromo handles) from the functional payload (the 3-sulfonamide pendant group), researchers can achieve precise control over both the polymerization mechanism and the macroscopic properties of the resulting thin films. This technical guide explores the mechanistic causality behind the use of this specific monomer, details self-validating polymerization protocols, and outlines its advanced applications in bioelectronics and energy storage.
Chemical Anatomy & Mechanistic Causality
The 2,5-Dibromo Handles: Dictating the Polymerization Pathway
A common pitfall in the synthesis of functionalized polythiophenes is the reliance on electropolymerization of 2,5-unsubstituted monomers. While convenient, electropolymerization of 3-substituted thiophenes frequently results in irregular
- (head-to-head or tail-to-tail) linkages due to radical cation delocalization, which severely disrupts the -conjugation and lowers the electrical conductivity.
By utilizing a 2,5-dibrominated monomer, the electropolymerization pathway is intentionally blocked. Instead, the dibromo handles prime the molecule strictly for transition-metal-catalyzed cross-coupling reactions—most notably Grignard Metathesis (GRIM)[1]. This forces a chain-growth Kumada Catalyst-Transfer Polycondensation (KCTP) mechanism, ensuring that the resulting polymer is highly regioregular (>95% head-to-tail linkages)[2].
The 3-Sulfonamide Pendant Group: Solubility and Interfacial Engineering
The placement of the sulfonamide group at the 3-position is a deliberate steric choice. It minimizes torsional strain along the polythiophene backbone compared to 2- or 5-substitutions, preserving the planarity required for a low bandgap. Macroscopically, the sulfonamide group imparts two critical properties:
Mixed Conduction: The polar nature of the sulfonamide group facilitates ion coordination, making the polymer an excellent mixed ionic-electronic conductor (MIEC), highly sought after for organic electrochemical transistors (OECTs) and lithium-ion battery binders[3].
Bio-orthogonal Functionalization: The sulfonamide bond acts as a stable precursor that can be electrochemically cleaved and converted into a highly reactive sulfonyl chloride group for the covalent tethering of biomolecules[4].
The choice of polymerization directly impacts the dispersity (Đ) and regioregularity of the final poly(thiophene-3-sulfonamide). Table 1 summarizes the quantitative metrics associated with the primary chemical methodologies used for 2,5-dibromothiophene derivatives.
Table 1: Comparative Analysis of Polymerization Methodologies for 2,5-Dibromothiophene Derivatives
Methodology
Catalyst / Reagent System
Regioregularity (HT%)
Dispersity (Đ)
Primary Advantage
Key Limitation
GRIM / KCTP
iPrMgCl·LiCl, Ni(dppp)Cl₂
> 95%
1.1 – 1.4
High regioregularity; living chain-growth nature.
Grignard reagents are sensitive to protic functional groups.
Suzuki-Miyaura
Pd(PPh₃)₄, Boronic Acids
~ 80 – 90%
1.5 – 2.0
High tolerance for aqueous conditions and polar groups.
Requires complex pre-synthesis of boronic ester monomers.
Stille Coupling
Pd₂(dba)₃, Organotins
~ 85 – 95%
1.5 – 2.2
Broad functional group tolerance; robust coupling.
Generates highly toxic organotin byproducts.
Self-Validating Protocol: GRIM Polymerization via Turbo Grignard
Mechanistic Rationale: Standard Grignard reagents (like iPrMgCl) often fail to achieve quantitative metal-halogen exchange with 2,5-dibromothiophene-3-sulfonamide. The oxygen and nitrogen atoms in the sulfonamide side chain coordinate with the magnesium center, forming stable aggregates that halt the reaction[5]. To overcome this, the "Turbo Grignard" reagent (iPrMgCl·LiCl) must be used. The lithium chloride effectively breaks up the polymeric magnesium aggregates, drastically increasing the basicity and nucleophilicity of the reagent, driving the regioselective Mg/Br exchange to completion[6].
Figure 1: Grignard Metathesis (GRIM) polymerization pathway for 2,5-dibromothiophene-3-sulfonamide.
Step-by-Step Methodology
Monomer Activation: Dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 eq) in anhydrous THF under a strict argon atmosphere. Chill the reaction vessel to 0 °C. Add iPrMgCl·LiCl (0.95 eq) dropwise over 15 minutes.
System Validation (Crucial): Before adding the catalyst, extract a 0.1 mL aliquot, quench it with water, and analyze it via GC-MS.
Validation Check: You must observe the mass corresponding to the monobromo-thiophene-3-sulfonamide intermediate. If the unreacted dibromo-monomer peak exceeds 5% of the total area, add additional iPrMgCl·LiCl in 0.02 eq increments until exchange is complete.
Polymerization: Add Ni(dppp)Cl₂ (1.5 mol%) as a suspension in anhydrous THF. The solution will rapidly transition from pale yellow to deep red/purple, visually indicating the onset of chain growth via KCTP. Allow the reaction to stir at room temperature for 2 hours.
Termination & Purification: Quench the living polymer chains by pouring the mixture into cold methanol acidified with 1M HCl. Recover the precipitate via filtration and purify using Soxhlet extraction (Sequence: Methanol
Hexane Chloroform). The highly regioregular polymer will be isolated in the chloroform fraction.
Poly(thiophene-3-sulfonamide) films are highly stable in ambient conditions, but their true utility in bioelectronics lies in their ability to be selectively activated. The sulfonamide bond can be cathodically cleaved to yield reactive sites for bioconjugation without destroying the
Cathodic Cleavage: Submerge the poly(thiophene-3-sulfonamide) coated working electrode in an anhydrous electrolytic bath (0.1 M Bu₄NPF₆ in acetonitrile). Apply a constant potential of −2.5 V (vs. Ag/0.1 M Ag⁺) for 120 seconds.
Validation Check: Monitor the cyclic voltammogram in situ. The irreversible cathodic wave corresponding to the S–N bond cleavage must plateau, confirming the release of the amino moieties into the electrolyte.
Chlorination: Transfer the electrode to a 0.05 M solution of N-chlorosuccinimide (NCS) in acetonitrile for 30 minutes to convert the cleaved sulfinic acid sites into highly reactive sulfonyl chloride groups.
Bioconjugation: Rinse the electrode with dry acetonitrile, then immediately incubate it in a phosphate-buffered saline (PBS, pH 8.0) solution containing the amine-terminated bioreceptor (e.g.,
Protein A or specific antibodies) for 2 hours at 4 °C. The sulfonyl chloride reacts rapidly with primary amines to form a stable, covalent sulfonamide linkage.
Final Validation: Utilize a Quartz Crystal Microbalance (QCM) to confirm the mass gain associated with protein immobilization. Alternatively, Raman spectroscopy can be used to detect the emergence of characteristic amide vibrational bands, confirming successful sensor functionalization.
References
1.[4] Polythiophene Synthesis Coupled to Quartz Crystal Microbalance and Raman Spectroscopy for Detecting Bacteria. National Center for Biotechnology Information (PMC). URL:
2.[3] Enhancing the Ionic Conductivity of Poly(3,4-propylenedioxythiophenes) with Oligoether Side Chains for Use as Conductive Cathode Binders in Lithium-Ion Batteries. American Chemical Society (ACS). URL:
3.[1] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. American Chemical Society (ACS). URL:
4.[2] Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry (RSC). URL:
5.[5] The unexpected fast polymerization during the synthesis of a glycolated polythiophene. National Institute of Informatics (NII). URL:
6.[6] US8288508B2 - Universal grignard metathesis polymerization. Google Patents. URL:
The 2,5-Dibromothiophene-3-sulfonamide Scaffold: A Versatile Platform for Carbonic Anhydrase Inhibition and Beyond
The following technical guide details the medicinal chemistry, pharmacological potential, and experimental characterization of 2,5-Dibromothiophene-3-sulfonamide scaffolds. [1] Executive Summary The 2,5-Dibromothiophene-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry, pharmacological potential, and experimental characterization of 2,5-Dibromothiophene-3-sulfonamide scaffolds.
[1]
Executive Summary
The 2,5-Dibromothiophene-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its dual functionality: it possesses a validated zinc-binding pharmacophore (primary sulfonamide) and two halogenated positions (2,5-dibromo) amenable to rapid diversification via palladium-catalyzed cross-coupling.[1]
While the primary biological activity of this scaffold is Carbonic Anhydrase (CA) inhibition , its structural features allow for the tuning of selectivity toward tumor-associated isoforms (hCA IX/XII) and the exploration of secondary activities, including antimicrobial (DHPS inhibition) and anticancer (tubulin polymerization inhibition) pathways. This guide provides the rationale, mechanism, and protocols for leveraging this scaffold in drug discovery.
Medicinal Chemistry Rationale: The "Scaffold Architecture"
To understand the biological potential, one must deconstruct the molecule into its functional modules. This is not merely a static structure but a dynamic platform for ligand design.
Structural Dissection
The Warhead (Position 3 - Sulfonamide): The
group is the critical pharmacophore.[1] It acts as a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase.[1]
The Core (Thiophene): A bioisostere of benzene. Thiophene is electron-rich (exaggerated by the sulfur lone pair), but the sulfonyl group at position 3 acts as an electron-withdrawing group (EWG), modulating the pKa of the sulfonamide amide proton (
).[1] This acidity is crucial for the ionization required to bind the ion.
The Handles (Positions 2 & 5 - Bromines): These are the "diversity vectors."[1]
Electronic Effect: The electronegativity of bromine further lowers the
of the sulfonamide, potentially increasing affinity for the CA active site compared to non-halogenated analogs.
Synthetic Utility: They serve as electrophiles for Suzuki-Miyaura, Stille, or Sonogashira couplings, allowing the attachment of lipophilic tails or polar groups to probe the hydrophobic and hydrophilic halves of the enzyme active site.
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.
Figure 1: Pharmacophore dissection of the 2,5-dibromothiophene-3-sulfonamide scaffold.[1]
The most authoritative biological target for this scaffold is the Carbonic Anhydrase (CA) family of enzymes (EC 4.2.1.1).
Mechanism of Action
The sulfonamide moiety acts as a transition state analogue. In the physiological state, the sulfonamide nitrogen is deprotonated (
).[1] This anion coordinates directly to the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of .
Why 2,5-Dibromo?
The active sites of CA isoforms (e.g., hCA II vs. hCA IX) differ subtly in the hydrophobic pockets surrounding the zinc center.
Halogen Bonding: The bromine atoms can engage in halogen bonding with backbone carbonyl oxygens of amino acids (e.g., Thr, Leu) within the active site cleft.
Selectivity: Unsubstituted sulfonamides often hit all isoforms indiscriminately (pan-inhibitors). The 2,5-dibromo steric bulk can induce selectivity by clashing with residues in the narrower active sites of cytosolic isoforms (hCA I/II) while fitting into the larger active sites of transmembrane, tumor-associated isoforms (hCA IX/XII).
Therapeutic Implications[2][4][5][6]
Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion.
Hypoxic Tumors: hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibitors based on this scaffold can reduce tumor growth and metastasis.
Secondary Biological Potential
Antimicrobial Activity (Folate Pathway)
Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria.[2] While simple thiophene sulfonamides are less potent than sulfamethoxazole, the 2,5-dibromo derivatives show enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic bromines facilitate penetration of the bacterial cell wall.
Anticancer (Tubulin Targeting)
Thiophene derivatives are frequently explored as bioisosteres for combretastatin A-4 (a tubulin inhibitor). The 2,5-dibromo scaffold, when coupled with appropriate aryl groups at position 2 or 5, can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.
Experimental Protocols
Synthesis of the Scaffold
Note: This protocol requires a fume hood and standard safety PPE.
using the Hill equation and convert to using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Figure 2: Synthetic and evaluation workflow for the scaffold.
Representative Data Profile
While specific data for the unsubstituted 2,5-dibromothiophene-3-sulfonamide is often embedded within larger SAR studies, the following table summarizes the expected activity range based on analogous thiophene-sulfonamides found in literature (e.g., Supuran et al., J. Med.[1] Chem.).[2][6][3][4][7][8][9][10][11]
*Note: Values are estimates based on SAR of structurally similar 2,5-disubstituted thiophene-3-sulfonamides. Actual Ki values depend on the specific amine substituents if derivatized.
References
Supuran, C. T., et al. (2003).[8][13] Carbonic anhydrase inhibitors: Medicinal chemistry and clinical applications.[8][10][13]Medicinal Research Reviews . Link[1]
Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes.[1]Journal of Biochemical and Molecular Toxicology . Link
Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors.[1]Journal of Medicinal Chemistry . Link[1]
Kalaycı, S., et al. (2019). Synthesis and biological evaluation of novel thiophene-sulfonamide derivatives.Bioorganic Chemistry . Link
Sigma-Aldrich. (2023).[1] 2,5-Dibromothiophene Product Specification and Safety Data.Link[1]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,5-Dibromothiophene-3-sulfonamide
Introduction: The Strategic Value of the Thiophene-3-sulfonamide Scaffold Thiophene-based heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science, prized for their unique elec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Thiophene-3-sulfonamide Scaffold
Thiophene-based heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] The introduction of a sulfonamide moiety, a well-established pharmacophore, further enhances their value, leading to derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
This guide focuses on 2,5-Dibromothiophene-3-sulfonamide , a highly functionalized and strategic starting material. Its architecture offers several key advantages for complex molecule synthesis:
Orthogonal Reactive Sites: The two bromine atoms at the C2 and C5 positions serve as handles for sequential or dual palladium-catalyzed cross-coupling reactions. Their reactivity is distinct, influenced by the strong electron-withdrawing nature of the adjacent C3-sulfonamide group. Typically, the C5 position is more susceptible to initial coupling in 2,5-dibromothiophenes, but the C3-substituent modulates this, allowing for potential regioselective functionalization.[1][6]
Electronic Tuning: The -SO₂NH₂ group significantly alters the electron density of the thiophene ring, influencing not only the reactivity of the C-Br bonds but also the photophysical properties of the resulting coupled products.
A Platform for Diversity: This molecule serves as a versatile scaffold for generating extensive chemical libraries via established C-C and C-N bond-forming reactions, making it an invaluable tool for drug discovery and the development of novel organic electronic materials.[7][8]
This document provides detailed protocols and expert insights for leveraging this powerful building block in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Concept: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a well-understood catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]
Caption: Generalized Palladium Catalytic Cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for forging carbon-carbon bonds between aryl halides and organoboron compounds.[8] It is distinguished by its tolerance of a wide range of functional groups and the use of mild reaction conditions, making it a cornerstone of modern organic synthesis.[11]
Expert Insights: Why These Conditions?
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that is effective for a broad range of substrates. It readily initiates the catalytic cycle without an in-situ reduction step.
Base (K₃PO₄ or Cs₂CO₃): The base is critical for activating the boronic acid. It facilitates the formation of a boronate species [-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[11]
Solvent System (1,4-Dioxane/H₂O): While the organic solvent solubilizes the thiophene substrate and catalyst, the aqueous phase is essential for dissolving the inorganic base and boronic acid, promoting the formation of the active boronate species.[8][12]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Detailed Step-by-Step Protocol (Mono-Arylation)
Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-sulfonamide (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen gas.
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%).
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-bromo-thiophene-3-sulfonamide.
Note: For double Suzuki coupling, 2.5 equivalents of arylboronic acid and 5 equivalents of base should be used, with an extended reaction time.[8]
Data Presentation: Representative Suzuki Coupling Conditions
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9] This reaction is indispensable for synthesizing anilines, which are prevalent in pharmaceuticals. Given the sulfonamide group on our substrate, this reaction can be used to either introduce a new amino group at the C2 or C5 position or to further functionalize the molecule.
Expert Insights: Why These Conditions?
Catalyst/Ligand System: The formation of a C-N bond via reductive elimination is more challenging than for a C-C bond. This step requires a palladium center that is both electron-rich and sterically bulky. Ligands like XPhos or BrettPhos provide the necessary steric hindrance to promote the final bond-forming step.[10][14] The catalyst is often generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide is a common and effective choice.[10][15]
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Protocol
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 5-aryl-2-bromo-thiophene-3-sulfonamide (from Protocol 1, 1.0 eq), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%) to a flame-dried reaction vessel.
Reagent Addition: Add the amine (1.2-1.5 eq) and sodium tert-butoxide (NaOt-Bu, 1.5-2.0 eq).
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
Reaction: Seal the vessel and heat to 80-110 °C for 8-24 hours.
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Application Protocol 3: Sonogashira Coupling for C-Csp Bond Formation
The Sonogashira coupling enables the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[16] This reaction is invaluable for creating rigid, linear structures found in functional materials and complex natural products.
Expert Insights: The Dual Catalytic Cycle
The Sonogashira reaction uniquely employs a dual catalytic system.[17] The palladium catalyst functions as described previously, but a copper(I) co-catalyst (typically CuI) is also required. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the main palladium cycle.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Detailed Step-by-Step Protocol
Reaction Setup: To a Schlenk flask, add 2,5-Dibromothiophene-3-sulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) Iodide (CuI, 4-6 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. Pharmaffiliates. Available at: [Link]
Lecornué, F., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Neubauer, A., et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
McLeod, B. I. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. Available at: [Link]
Liu, Y., et al. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Neubauer, A., et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. PMC. Available at: [Link]
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. SciSpace. Available at: [Link]
Kumar, K., & Kumar, A. (2014). Therapeutic importance of synthetic thiophene. PMC. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Aslam, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological A. Molecules. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]
Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]
Aslam, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed. Available at: [Link]
Bhagwat, J. K., & Ambre, M. B. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. EPRA International Journal of Research and Development. Available at: [Link]
Organic Syntheses. (n.d.). Stille Coupling. Organic Syntheses. Available at: [Link]
Rahman, M. M., & Islam, M. R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
Application Note: Stille Coupling Reaction Parameters for 2,5-Dibromothiophene-3-sulfonamide
Introduction & Mechanistic Rationale The development of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7)1[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7)1[1] serves as a highly functionalized, versatile building block. However, functionalizing this substrate via the Stille cross-coupling reaction—a palladium-catalyzed methodology used to form carbon-carbon bonds between an organic halide and an organostannane2[2]—presents unique chemoselective and regioselective challenges.
The catalytic cycle of the Stille reaction relies on three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C–Br bond, forming a Pd(II) intermediate.
Transmetalation : The organostannane transfers its organic group to the palladium center. This is typically the rate-determining step and is highly sensitive to steric hindrance.
Reductive Elimination : The coupled product is released, regenerating the active Pd(0) species 2[2].
Understanding the interplay between the electronic activation and steric bulk imparted by the sulfonamide group is essential for controlling the reaction outcome.
Regioselectivity: Steric vs. Electronic Control
The site-selective cross-coupling of polyhalogenated heteroarenes with identical halogen groups requires precise parameter tuning 3[3]. In 2,5-dibromothiophene-3-sulfonamide, the two reactive C–Br sites (C2 and C5) exist in vastly different microenvironments:
The C2 Position : The adjacent C3-sulfonamide group is strongly electron-withdrawing. This decreases the electron density at the C2 position, theoretically making the C2–Br bond highly reactive toward oxidative addition by the electron-rich Pd(0) center. However, the sulfonamide group is also sterically demanding, which severely hinders the approach of the bulky organostannane during the transmetalation step.
The C5 Position : The C5 position is further from the sulfonamide group, making it sterically unencumbered and highly accessible to both the palladium catalyst and the stannane reagent.
Because transmetalation is the bottleneck in Stille couplings, steric accessibility generally overrides electronic activation. Consequently, under standard kinetic conditions, cross-coupling occurs preferentially at the C5 position 3[3]. Similar regioselective behavior has been documented in the palladium-catalyzed functionalization of other 2,5-dibromothiophene derivatives4[4].
Logical relationship governing regioselectivity in the Stille coupling of the substrate.
Reaction Parameter Optimization
To achieve either selective mono-coupling at C5 or exhaustive di-coupling at both C2 and C5, the reaction parameters must be strictly controlled. The table below summarizes the optimized quantitative data for both pathways.
Parameter
Mono-Coupling (C5 Regioselective)
Di-Coupling (C2 & C5 Symmetrical)
Catalyst System
Pd(PPh3)4 (5 mol%)
Pd(PPh3)4 (10 mol%) or Pd2(dba)3
Ligand
PPh3 (inherent to catalyst)
P(t-Bu)3 or P(o-tolyl)3
Stannane Equivalents
1.05 - 1.10 equiv.
2.50 - 3.00 equiv.
Solvent
Toluene or 1,4-Dioxane
DMF or Toluene
Temperature
80 °C
100 - 110 °C
Reaction Time
12 - 16 hours
24 - 36 hours
Expected Yield
70 - 82%
75 - 85%
Experimental Protocols
The following self-validating protocols provide step-by-step instructions for executing both mono- and di-coupling reactions. A critical aspect of these workflows is the potassium fluoride (KF) workup. Organotin by-products (e.g., tributyltin bromide) are highly lipophilic and notoriously difficult to separate from the desired product via standard silica gel chromatography. The addition of saturated aqueous KF converts these soluble tin species into tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that can be easily removed by filtration 5[5].
Protocol A: Regioselective Synthesis of 5-Substituted-2-bromothiophene-3-sulfonamide
Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 equiv) in anhydrous, degassed toluene to achieve a 0.1 M concentration.
Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) under a positive stream of argon. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the catalyst.
Stannane Addition : Slowly add the desired organotributylstannane (1.05 equiv) dropwise via a gas-tight syringe.
Reaction : Heat the reaction mixture to 80 °C and stir for 12–16 hours. Monitor the reaction progress strictly via TLC or LC-MS to prevent over-coupling at the sterically hindered C2 position.
Quenching & Workup : Cool the reaction to room temperature. Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of stannane used) and stir vigorously for 2 hours to precipitate the tin by-products 5[5].
Filtration & Extraction : Filter the biphasic mixture through a pad of Celite. Separate the organic layer, extract the aqueous layer with ethyl acetate (3x), dry the combined organic phases over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography. (Pro-tip: Adding 1-2% triethylamine to the eluent neutralizes the silica, preventing the degradation of sensitive sulfonamide functional groups).
Protocol B: Symmetrical Synthesis of 2,5-Disubstituted-thiophene-3-sulfonamide
Preparation : Dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 equiv) in anhydrous, degassed DMF (0.1 M).
Catalyst & Ligand Addition : Add Pd2(dba)3 (0.05 equiv) and P(o-tolyl)3 (0.10 equiv) under argon.
Stannane Addition : Add the organotributylstannane (2.50 to 3.00 equiv) in one portion.
Reaction : Heat the mixture to 100–110 °C for 24 hours. The elevated temperature and excess stannane are required to overcome the steric barrier at the C2 position.
Workup & Purification : Follow steps 5–7 from Protocol A, ensuring thorough washing with water to remove the DMF solvent prior to chromatography.
Step-by-step experimental workflow for the Stille cross-coupling reaction.
Analytical Validation
Validating the regioselectivity of the coupling is easily achieved via 1H NMR spectroscopy.
In the starting material (2,5-dibromothiophene-3-sulfonamide), the solitary thiophene proton at the C4 position appears as a distinct, sharp singlet.
Upon mono-functionalization at the C5 position, the electronic environment of the C4 proton changes significantly due to the proximity of the new substituent, resulting in a measurable chemical shift.
Complete conversion to the di-coupled product will yield a new, distinct single resonance for the C4 proton, confirming symmetrical substitution. Mass spectrometry (LC-MS) should be used orthogonally to confirm the exact mass of the mono- vs. di-coupled adducts.
Application Note & Protocols: Polymerization of 2,5-Dibromothiophene-3-sulfonamide for Advanced Functional Polymers
Abstract This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers based on the 2,5-Dibromothiophene-3-sulfonamide monomer. Polythiophenes are a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers based on the 2,5-Dibromothiophene-3-sulfonamide monomer. Polythiophenes are a cornerstone class of materials in organic electronics, and the incorporation of a sulfonamide functional group at the 3-position offers a unique handle to tune solubility, electronic properties, and introduce specific functionalities for applications in biosensing, drug delivery, and advanced electronic devices.[1][2][3] This document is intended for researchers, chemists, and materials scientists, offering in-depth protocols for controlled polymerization via modern cross-coupling techniques and classical oxidative methods. We emphasize the causality behind experimental choices to ensure both reproducibility and a foundational understanding for further optimization.
Introduction: The Significance of 3-Sulfonamide Functionalized Polythiophenes
Polythiophenes have been extensively researched for their excellent thermal stability and tunable optoelectronic properties, making them ideal for applications such as organic field-effect transistors (OFETs), photovoltaics (OPVs), and chemical sensors.[1][4] The performance of these materials is intrinsically linked to their molecular structure, including regioregularity, molecular weight, and the nature of side-chain substituents.
The monomer, 2,5-Dibromothiophene-3-sulfonamide, is a versatile building block. The bromine atoms at the 2- and 5-positions are the primary reactive sites for polymerization.[4] The key feature is the sulfonamide group (-SO₂NHR) at the 3-position. This group imparts several advantageous characteristics:
Enhanced Solubility: The polar sulfonamide group can improve solubility in a wider range of organic solvents, which is often a challenge with rigid conjugated polymer backbones.[3] This facilitates solution-based processing and characterization.
Electronic Tuning: As an electron-withdrawing group, the sulfonamide moiety can lower the HOMO and LUMO energy levels of the polymer, impacting its charge transport properties and electrochemical behavior.
Functional Handle: The acidic proton on the sulfonamide nitrogen can be deprotonated, allowing for post-polymerization modification, grafting of other functional units, or interaction with analytes in sensor applications.
Biological Compatibility: Sulfonamide-containing molecules are a well-established class of pharmaceuticals, suggesting potential for creating biocompatible and bioactive polymers for medical and therapeutic applications.[5]
This document details three primary polymerization techniques: Stille Polycondensation, Suzuki Polycondensation, and Chemical Oxidative Polymerization, providing both the "how" and the critical "why" for each procedural step.
General Experimental Considerations
Scientific Integrity Pillar: The Importance of an Inert Atmosphere
Palladium-catalyzed cross-coupling reactions (Stille, Suzuki) rely on a Pd(0) catalyst. This species is highly sensitive to atmospheric oxygen, which can cause oxidative degradation to inactive Pd(II), thereby terminating the polymerization. Therefore, all cross-coupling protocols described herein must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All solvents and liquid reagents must be rigorously degassed prior to use.
Stille Polycondensation: Precision and Control
The Stille cross-coupling reaction is a powerful method for C-C bond formation, reacting an organostannane with an organohalide.[6][7] For polymerization, this typically involves the reaction of a dibromo-monomer with a bis(organostannyl) comonomer. This method is renowned for its tolerance to a wide variety of functional groups and its ability to produce high molecular weight, regioregular polymers.[7]
Principle and Rationale
Stille polycondensation proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligands, and solvent is critical for achieving efficient polymerization and high molecular weight polymers.
Experimental Protocol: Stille Coupling
This protocol describes the polymerization of 2,5-Dibromothiophene-3-sulfonamide (M1) with 2,5-bis(trimethylstannyl)thiophene (M2).
Materials and Reagents:
Reagent
Acronym/Formula
Purpose
2,5-Dibromothiophene-3-sulfonamide
M1
Monomer 1
2,5-bis(trimethylstannyl)thiophene
M2
Monomer 2
Tris(dibenzylideneacetone)dipalladium(0)
Pd₂(dba)₃
Palladium Catalyst Precursor
Tri(o-tolyl)phosphine
P(o-tol)₃
Ligand
Anhydrous, Degassed N,N-Dimethylformamide
DMF
Solvent
Anhydrous, Degassed Toluene
-
Solvent
Methanol
MeOH
Non-solvent for precipitation
Acetone
-
Washing Solvent
Hexanes
-
Washing Solvent
Protocol Steps:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Dibromothiophene-3-sulfonamide (M1, 1.0 eq), 2,5-bis(trimethylstannyl)thiophene (M2, 1.0 eq), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%).
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent Addition: Add anhydrous, degassed toluene and DMF (e.g., 9:1 v/v) via a cannula or syringe to achieve a monomer concentration of approximately 0.1 M.
Scientist's Note: A solvent mixture is often used. Toluene is a good solvent for the growing polymer, while a more polar solvent like DMF helps to solubilize the catalyst complex and monomers.
Polymerization: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically darken as the conjugated polymer forms. Monitor the reaction progress by taking small aliquots and analyzing by GPC (if soluble) or by observing the increase in viscosity. Reaction times typically range from 24 to 48 hours.
Workup - Precipitation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker of rapidly stirring methanol (at least 10x the reaction volume). The polymer should precipitate as a solid.
Initial Purification: Collect the crude polymer by filtration. Wash the solid sequentially with copious amounts of methanol, acetone, and hexanes to remove residual monomers, oligomers, and catalyst byproducts.
Final Purification - Soxhlet Extraction: For high-purity material, a Soxhlet extraction is essential. Place the crude polymer in a cellulose thimble and extract sequentially with methanol, acetone, and hexanes to remove any remaining low molecular weight impurities. Finally, extract with a good solvent for the polymer (e.g., chloroform or chlorobenzene) to collect the pure polymer fraction.
Drying: Dry the purified polymer under high vacuum at 40-50 °C for at least 24 hours to remove all residual solvents.
Stille Polymerization Workflow
Caption: Workflow for Stille Polycondensation.
Suzuki Polycondensation: A Tin-Free Alternative
The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organohalide.[8] It is often preferred over Stille coupling due to the lower toxicity and easier removal of boron-containing byproducts compared to tin compounds.[6][9]
Principle and Rationale
Similar to Stille coupling, the Suzuki reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement of a base, which is crucial for activating the organoboron species in the transmetalation step.[8] The choice of base, solvent system (often aqueous/organic biphasic), and catalyst/ligand system are all critical for successful polymerization.
Experimental Protocol: Suzuki Coupling
This protocol describes the polymerization of 2,5-Dibromothiophene-3-sulfonamide (M1) with thiophene-2,5-diboronic acid pinacol ester (M3).
Materials and Reagents:
Reagent
Acronym/Formula
Purpose
2,5-Dibromothiophene-3-sulfonamide
M1
Monomer 1
Thiophene-2,5-diboronic acid pinacol ester
M3
Monomer 2
Tetrakis(triphenylphosphine)palladium(0)
Pd(PPh₃)₄
Palladium Catalyst
Potassium Carbonate
K₂CO₃
Base
Anhydrous, Degassed Toluene
-
Solvent
Degassed Deionized Water
H₂O
Solvent/Base Carrier
Aliquat 336 (Phase Transfer Catalyst)
-
Optional, for biphasic reactions
Methanol / Water mixture
-
Non-solvent for precipitation
Protocol Steps:
Reaction Setup: In a Schlenk flask, combine 2,5-Dibromothiophene-3-sulfonamide (M1, 1.0 eq), thiophene-2,5-diboronic acid pinacol ester (M3, 1.0 eq), and Pd(PPh₃)₄ (2-4 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it thoroughly by bubbling with argon for at least 30 minutes.
Phase Transfer Catalyst (Optional): Add a few drops of Aliquat 336 to the reaction mixture. This helps transfer the aqueous base into the organic phase, accelerating the reaction.
Polymerization: Add the degassed K₂CO₃ solution (3-4 eq) to the reaction flask. Heat the biphasic mixture to 85-95 °C with very vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Polymerization is often indicated by a rapid color change and the formation of a precipitate. Reaction times are typically 12-36 hours.
Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer twice with toluene or chloroform. Combine the organic layers.
Precipitation & Washing: Concentrate the organic solution and precipitate the polymer by adding it to a stirred solution of methanol/water (1:1). Collect the solid by filtration and wash thoroughly with water, methanol, and acetone.
Purification and Drying: Purify the polymer via Soxhlet extraction as described in the Stille protocol (Section 3.2, Step 7). Dry the final product under high vacuum.
Chemical Oxidative Polymerization: A Scalable Approach
Chemical oxidative polymerization is one of the oldest and most straightforward methods for synthesizing polythiophenes.[10] It typically involves treating the monomer with a chemical oxidant, such as iron(III) chloride (FeCl₃). While this method is inexpensive and easily scalable, it offers less control over the polymer's structure, often leading to lower regioregularity and a broader molecular weight distribution compared to cross-coupling methods.[11]
Principle and Rationale
The mechanism involves the oxidation of the thiophene monomer to a radical cation.[10][12] These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to couple with other monomers or oligomers, leading to chain growth. The sulfonamide group is generally stable under these conditions, but the reaction is highly exothermic and must be controlled.
Experimental Protocol: Oxidative Polymerization
Materials and Reagents:
Reagent
Formula
Purpose
2,5-Dibromothiophene-3-sulfonamide
M1
Monomer
Anhydrous Iron(III) Chloride
FeCl₃
Oxidant
Anhydrous Chloroform
CHCl₃
Solvent
Methanol
MeOH
Washing
Concentrated Ammonia Solution
NH₄OH
Doping
Protocol Steps:
Monomer Solution: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dibromothiophene-3-sulfonamide (M1) in anhydrous chloroform to a concentration of ~0.2 M. Cool the solution to 0 °C in an ice bath.
Scientist's Note: Lower temperatures and concentrations can help to improve the regioregularity and molecular weight of the resulting polymer by suppressing side reactions.[11]
Oxidant Addition: In a separate dry flask, suspend anhydrous FeCl₃ (2.5 - 4.0 eq) in a small amount of anhydrous chloroform. Add this suspension dropwise to the stirred monomer solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The mixture will turn into a dark, often black, slurry as the polymer precipitates.
Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to quench the reaction and fully precipitate the polymer.
Washing and De-doping: Filter the dark polymer powder. Wash repeatedly with methanol until the filtrate is colorless to remove residual iron salts. To obtain the neutral (non-conductive) form of the polymer, stir the powder in a concentrated ammonia solution for 2-3 hours to remove dopants, then filter and wash with deionized water until the washings are neutral.
Drying: Dry the final polymer powder under vacuum for 24 hours.
Oxidative Polymerization Workflow
Caption: Workflow for Chemical Oxidative Polymerization.
Comparison of Polymerization Techniques
The choice of polymerization method directly impacts the final properties of the polymer. The following table summarizes the key characteristics of each technique.
The polymerization of 2,5-Dibromothiophene-3-sulfonamide provides access to a versatile class of functional conjugated polymers. For applications demanding high performance and structural precision, such as in organic electronics and well-defined biomedical systems, Stille and Suzuki polycondensation are the methods of choice. They offer unparalleled control over molecular weight and regioregularity, which are critical for optimizing device performance and ensuring batch-to-batch reproducibility. For applications where cost and scalability are the primary drivers, and where precise structural control is less critical, chemical oxidative polymerization with FeCl₃ remains a viable and effective strategy. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate synthetic strategy to develop novel sulfonamide-functionalized polythiophene materials tailored to their specific research and development goals.
References
ResearchGate. (n.d.). Proposed mechanism of thiophene oxidative polymerization with FeCl3 in CHCl3. Retrieved from [Link]
ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole. Retrieved from [Link]
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021, October 16). PMC. Retrieved from [Link]
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC. Retrieved from [Link]
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (2025, March 2). DTIC. Retrieved from [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]
Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. (n.d.). Semantic Scholar. Retrieved from [Link]
Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.). Semantic Scholar. Retrieved from [Link]
Polymerization of thiophene and its derivatives. (n.d.). Google Patents.
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (n.d.). RSC Publishing. Retrieved from [Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. (2020, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016, July 27). MDPI. Retrieved from [Link]
Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (n.d.). RSC Publishing. Retrieved from [Link]
THIOPHENE COMPOUND HAVING SULFONYL GROUP AND PROCESS FOR PRODUCING THE SAME. (2013, December 4). EPO. Retrieved from [Link]
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. (2021, September 7). PMC. Retrieved from [Link]
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PMC. Retrieved from [Link]
Synthesis of polythiophene and their application. (2023, November 16). International Journal of Physics and Mathematics. Retrieved from [Link]
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016, July 27). PubMed. Retrieved from [Link]
Polythiophenes in biological applications. (2014, January 15). PubMed. Retrieved from [Link]
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
(PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. Retrieved from [Link]
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). RSC Publishing. Retrieved from [Link]
Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
Application Progress of Polyaniline, Polypyrrole and Polythiophene in Lithium-Sulfur Batteries. (2020, February 5). MDPI. Retrieved from [Link]
Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and electrochemical behaviour of new polythiophenes branched with sulfonamides for solid phase synthesis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Polythiophene. (n.d.). Wikipedia. Retrieved from [Link]
Polymerization of 3-Methyl-2,5-Dibromothiophene Utilizing n-Butyl Lithium and Copper(II) Chloride. (1984, January 6). DTIC. Retrieved from [Link]
Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.). OUCI. Retrieved from [https://chem.ou.edu/sites/default/files/Livi%20et%20al%20-%202015%20-%20Thiophene%20in%20Conducting%20Polymers%20Synthesis%20of%20Poly(t.pdf]([Link]
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016, September 1). OpenRiver - Winona State University. Retrieved from [Link]
The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Solvent-Free Synthesis of a Porous Thiophene Polymer by Mechanochemical Oxidative Polymerization | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]
Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021, June 30). ACS Publications. Retrieved from [Link]
Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021, July 14). PubMed. Retrieved from [Link]
Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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The synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries. (2021, March 11). RSC Publishing. Retrieved from [Link]
protecting group strategies for sulfonamides during thiophene bromination
Application Note: Protecting Group Strategies for Sulfonamides During Thiophene Bromination Introduction & Mechanistic Rationale Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently serving...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies for Sulfonamides During Thiophene Bromination
Introduction & Mechanistic Rationale
Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in carbonic anhydrase inhibitors, antibacterial agents, and antidiabetics[1][2]. The functionalization of the thiophene core via electrophilic bromination is a critical synthetic step, providing a versatile aryl bromide handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3].
However, the direct bromination of unprotected primary (-SO₂NH₂) or secondary (-SO₂NHR) thiophene sulfonamides using N-bromosuccinimide (NBS) or molecular bromine (Br₂) presents two major chemical challenges:
Competitive N-Bromination: The sulfonamide nitrogen is nucleophilic and can react with electrophilic bromine sources to form unstable N-bromo or N,N-dibromo sulfonamide species, reducing the yield of the desired C-brominated thiophene[4].
Poor Solubility & Catalyst Poisoning: Free sulfonamides are highly polar hydrogen-bond donors, resulting in poor solubility in standard halogenation solvents (such as CHCl₃ or dichloromethane). Furthermore, the free -NH proton can interfere with Lewis acid catalysts (e.g., FeBr₃) if they are employed to accelerate the reaction[1].
The Solution: To circumvent these issues, transient masking of the sulfonamide nitrogen with a robust protecting group (PG) is required. This strategy enhances the lipophilicity of the substrate, completely blocks N-halogenation, and allows the intrinsic electronic directing effects of the thiophene ring to govern regioselective C-bromination[5].
Selection of Sulfonamide Protecting Groups
The choice of protecting group depends heavily on the substitution degree of the sulfonamide (primary vs. secondary) and the harshness of the required bromination conditions.
Table 1: Comparison of Sulfonamide Protecting Groups for Bromination Workflows
Good. More acid-labile than PMB, allowing milder removal.[6]
Formamidine (N,N-Dimethylaminomethylene)
Primary Sulfonamides
DMF-DMA, Toluene, 70°C
Hydrazine hydrate, EtOH
Outstanding. Highly resistant to electrophilic halogenation.[2][7]
Boc (tert-Butoxycarbonyl)
Primary/Secondary
Boc₂O, DMAP, Et₃N
TFA or HCl
Moderate. Can be prematurely cleaved by in situ generated HBr.
Strategic Workflow
Workflow of sulfonamide protection, thiophene bromination, and subsequent deprotection.
Experimental Protocols
Protocol A: Formamidine Protection of Primary Thiophene Sulfonamides
Rationale: The N,N-dimethylaminomethylene group is specifically chosen for primary sulfonamides because it fully masks the -NH₂ group without requiring harsh basic conditions. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is thermodynamically driven to completion by the evaporation of methanol and dimethylamine byproducts[2][7].
Setup: Suspend the primary thiophene sulfonamide (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (40 mL) under a nitrogen atmosphere.
Heating: Heat the reaction mixture to 70 °C for 1–2 hours. The suspension will gradually become a clear solution as the highly polar starting material is converted to the lipophilic protected intermediate[7].
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual DMF-DMA. The resulting solid is typically of high purity and can be used directly in the bromination step.
Protocol B: Regioselective Bromination Using NBS
Rationale: N-Bromosuccinimide (NBS) is preferred over molecular Br₂ because it provides a controlled, low steady-state concentration of electrophilic bromine. This minimizes polybromination and oxidative side reactions on the electron-rich thiophene ring[4].
Setup: Dissolve the protected thiophene sulfonamide (1.0 equiv) in anhydrous DMF or CHCl₃ (0.2 M concentration). Shield the reaction flask from direct light using aluminum foil to suppress radical pathway side-reactions.
Bromination: Add NBS (1.05 equiv) portion-wise at 0 °C to control the initial exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via LC-MS or TLC to ensure complete conversion.
Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted electrophilic bromine. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol C: Deprotection Strategies
C1: PMB Deprotection (For Secondary Sulfonamides)
Rationale: The electron-rich PMB group is highly susceptible to acidic cleavage. Trifluoroacetic acid (TFA) generates a stable p-methoxybenzyl cation, which is subsequently trapped or degrades, liberating the free sulfonamide[5][6].
Dissolve the PMB-protected bromothiophene sulfonamide in a 1:1 mixture of TFA and dichloromethane (DCM) (0.1 M).
Stir at room temperature for 3–6 hours until complete consumption of the starting material is observed by TLC[5].
Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to isolate the free sulfonamide.
C2: Formamidine Deprotection (For Primary Sulfonamides)
Rationale: The formamidine group is cleaved via transamination/hydrazinolysis, releasing the free primary sulfonamide under mild nucleophilic conditions that do not affect the newly installed C-Br bond[2].
Dissolve the formamidine-protected intermediate in ethanol (0.2 M).
Add hydrazine hydrate (3.0 equiv) and heat to reflux for 2–4 hours.
Cool to room temperature, concentrate the solvent, and partition between water and EtOAc. The organic layer yields the pure brominated primary sulfonamide.
Analytical Validation & Troubleshooting
NMR Tracking: For formamidine protection, the appearance of a sharp singlet at ~8.0 ppm (the formamidine C-H) and two distinct methyl singlets at ~3.0 and 3.1 ppm confirms successful protection[7]. Their disappearance post-deprotection validates the final product.
Mass Spectrometry: Brominated intermediates will exhibit a characteristic 1:1 isotopic pattern (M / M+2) in LC-MS due to the ⁷⁹Br and ⁸¹Br isotopes, confirming successful halogenation.
Troubleshooting Over-Bromination: If dibrominated thiophene species are observed during Protocol B, reduce the equivalents of NBS to 0.95 and lower the reaction temperature to -20 °C.
National Science Foundation (NSF). "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives".
PubMed (NIH). "A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides".
PMC (NIH). "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight".
PMC (NIH). "Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor...".
European Patent Office. "Imidazopyridazines as antiasthmatics - EP 0562440 A1".
Application Note: Precision Synthesis of Sulfonamide-Functionalized Donor-Acceptor Copolymers
Executive Summary This application note details the protocol for synthesizing donor-acceptor (D-A) conjugated copolymers incorporating 2,5-dibromothiophene-3-sulfonamide as the electron-deficient (acceptor) unit. Thiophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for synthesizing donor-acceptor (D-A) conjugated copolymers incorporating 2,5-dibromothiophene-3-sulfonamide as the electron-deficient (acceptor) unit. Thiophene-3-sulfonamides are emerging as critical building blocks for bio-electronic interfaces due to their dual functionality: the conjugated backbone provides charge transport, while the sulfonamide moiety offers hydrogen-bonding capabilities, pH sensitivity, and specific enzyme inhibition (e.g., carbonic anhydrase).
Key Technical Challenges Addressed:
Regioselectivity: Ensuring precise 2,5-dibromination in the presence of a meta-directing sulfonamide group.
Solubility: Overcoming the aggregation caused by strong sulfonamide hydrogen bonding via N-alkylation strategies.
Polymerization Efficiency: Comparing Stille Coupling (high molecular weight) vs. Direct Arylation Polymerization (DArP) (green chemistry).
Strategic Monomer Design
Direct polymerization of the primary sulfonamide (–SO₂NH₂) often leads to insoluble materials and catalyst poisoning due to the acidic N-H protons. Therefore, this protocol prioritizes the synthesis of the N-alkylated derivative (e.g., N-(2-ethylhexyl)thiophene-3-sulfonamide) prior to polymerization.
Synthetic Pathway Overview
The synthesis follows a linear three-step workflow designed to maximize yield and purity.
Figure 1: Synthetic route for the active monomer. The N-alkylation step is critical for solution processability.
Rationale: The 2-ethylhexyl chain is selected to disrupt π-π stacking, ensuring the final polymer is soluble in common organic solvents (Chloroform, Chlorobenzene).
Dissolve the sulfonamide in DMF in a foil-wrapped flask (light exclusion prevents radical side-reactions).
Add NBS portion-wise at 0 °C.
Stir at RT for 12–16 hours.[2] Note: The electron-withdrawing sulfonamide group deactivates the ring, requiring longer reaction times than alkyl-thiophenes.
Quench: Pour into ice water. Extract with Ethyl Acetate.[2]
Acid Additive: Pivalic Acid (0.3 eq) Acts as a proton shuttle for C-H activation.
Execution:
Solvent: DMAc or THF (0.2 M).
Heat to 120 °C for 24 hours.
Note: DArP is sensitive to "β-defects" (branching). The sulfonamide group at C3 blocks the β-position (C4), which is advantageous for preventing defects on the acceptor unit.
Characterization & Quality Control
Data Summary Table
Parameter
Method
Target Specification
Notes
Monomer Purity
¹H NMR / GC-MS
> 99.5%
Impurities >0.5% terminate chain growth.
Molecular Weight ()
GPC (vs Polystyrene)
20 – 60 kDa
High needed for film formation.
Dispersity ()
GPC
1.5 – 2.5
Broad suggests aggregation.
Regioregularity
¹H NMR
Head-to-Tail (HT) > 95%
Critical for charge mobility.
Absorption Edge
UV-Vis (Film)
600 – 800 nm
Typical for D-A polymers.
Structural Validation (Mechanism)
The following diagram illustrates the Stille Catalytic Cycle, highlighting the critical Transmetalation step where the sulfonamide steric bulk may influence kinetics.
Figure 2: Stille catalytic cycle. The bulky sulfonamide group near the bromide can slow Transmetalation, requiring elevated temperatures (110°C+).
Troubleshooting & Optimization
Low Molecular Weight (Oligomers only):
Cause: Stoichiometric imbalance or moisture in solvent.
Fix: Recrystallize monomers. Dry solvent over activated molecular sieves (3Å) for 24h. Weigh monomers to ±0.1 mg precision.
Insolubility (Precipitation during reaction):
Cause: Strong inter-chain Hydrogen bonding from sulfonamide.
Fix: Switch to a longer alkyl chain (e.g., 2-octyldodecyl) on the sulfonamide nitrogen. Use 1,2-dichlorobenzene (ODCB) at 140 °C as solvent.
Black Spots in Film (Palladium Residue):
Cause: Poor purification.
Fix: Use a Palladium scavenger (e.g., diethylammonium diethyldithiocarbamate) during the final precipitation step.
References
Nielsen, C. B., et al. (2013).
(General reference for thiophene bromination kinetics).
Leclerc, M., et al. (2012).
Bao, Z., et al. (2018). Skin-Inspired Organic Electronic Materials.
(Context for sulfonamide bio-applications).
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
purification methods to remove regioisomers from 2,5-Dibromothiophene-3-sulfonamide
The following technical guide is designed for researchers and process chemists working with 2,5-Dibromothiophene-3-sulfonamide . It addresses the specific challenge of removing regioisomeric impurities (primarily arising...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with 2,5-Dibromothiophene-3-sulfonamide . It addresses the specific challenge of removing regioisomeric impurities (primarily arising from isomeric impurities in the starting material) and unreacted precursors.
Executive Summary & Impurity Profile
The synthesis of 2,5-Dibromothiophene-3-sulfonamide (typically via chlorosulfonation of 2,5-dibromothiophene) often yields a crude product containing unreacted starting material and critical regioisomers. The most persistent impurity is often 2,4-dibromothiophene-5-sulfonamide , which arises if the starting 2,5-dibromothiophene contains 2,4-dibromo impurities.
Because both the target molecule and its regioisomers are primary sulfonamides with similar
values (), simple acid-base extraction removes non-acidic impurities (starting materials) but fails to separate the isomers. This guide focuses on fractional recrystallization and chromatographic resolution as the definitive solutions.
Impurity Identification Table
Component
Structure Note
1H NMR Diagnostic (CDCl3)
Solubility Profile
Target: 2,5-Dibromo-3-sulfonamide
Sulfonamide at C3; H at C4.
7.45 ppm (s, 1H) . The C4 proton is shielded relative to the isomer.
Soluble in EtOAc, alcohols.
Impurity A: 2,4-Dibromo-5-sulfonamide
Sulfonamide at C5; H at C3.
7.65 ppm (s, 1H) . The C3 proton is adjacent to the electron-withdrawing group, shifting it downfield.
Similar to target; often slightly more soluble in non-polar solvents.
Highly soluble in Hexanes; Insoluble in aqueous base.
Purification Decision Tree
The following logic flow dictates the optimal purification strategy based on the purity of your crude material.
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Troubleshooting Guides (Q&A)
Q1: My crude product is a sticky oil or dark solid. How do I get a clean powder?
Diagnosis: This is typically caused by trapped solvent or non-polar impurities (unreacted 2,5-dibromothiophene).
Solution: Perform Protocol A (Acid-Base Extraction) immediately.
Dissolve the crude oil in 1.0 M NaOH (aq). The sulfonamide will deprotonate and dissolve; the non-polar starting material will remain as an oil/precipitate.
Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2x). This extracts the impurities.[7]
Acidify the aqueous layer with HCl to pH 2. The pure sulfonamide will precipitate as a white/off-white solid.
Q2: I have performed acid-base extraction, but NMR still shows ~10% of the regioisomer (2,4-dibromo-5-sulfonamide).
Diagnosis: Acid-base extraction cannot separate regioisomers as both are acidic.
Solution: Use Protocol B (Recrystallization) .
Solvent System:Ethanol/Water (3:1) or Toluene .
Mechanism: The 2,5-dibromo-3-sulfonamide is typically less soluble in cold toluene or aqueous ethanol than the 2,4-isomer due to better crystal packing symmetry.
Procedure: Dissolve in minimum hot ethanol. Add warm water until turbid. Cool slowly to room temperature, then to 4°C. The target isomer crystallizes first.
Q3: Recrystallization yields are low (<40%). Can I use chromatography?
Diagnosis: Yes, but separation is difficult due to similar
values.
Solution: Use Protocol C (Flash Chromatography) with a shallow gradient.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase:Hexane : Ethyl Acetate .
Gradient: Start at 100% Hexane. Ramp slowly to 80:20 Hexane:EtOAc. The starting material elutes first (non-polar). The target sulfonamide usually elutes after the 2,4-isomer in many systems, but this must be verified by TLC.
Tip: Add 0.5% Acetic Acid to the eluent to prevent "streaking" of the acidic sulfonamide on the silica.
Detailed Experimental Protocols
Protocol A: Acid-Base Purification (Removal of Non-Sulfonamides)
Best for: Removing unreacted 2,5-dibromothiophene.
Dissolution: Suspend the crude reaction mixture (10 g) in 1.0 M NaOH (100 mL). Stir for 30 minutes.
Filtration: If solids remain (undissolved impurities), filter through a Celite pad.
Extraction: Transfer filtrate to a separatory funnel. Wash with DCM (3 x 30 mL). Discard the organic (DCM) layer (contains non-acidic impurities).
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH < 2.
Isolation: Collect the precipitate via vacuum filtration. Wash with cold water. Dry in a vacuum oven at 45°C.
Dissolution: Place the dried solid from Protocol A in a flask. Add Ethanol (5 mL per gram of solid). Heat to reflux.[7]
Saturation: If not fully dissolved, add more ethanol in small portions. Once dissolved, remove from heat.
Anti-solvent: Immediately add hot Water dropwise until the solution becomes slightly cloudy (persistent turbidity).
Clarification: Add one drop of ethanol to clear the solution.
Crystallization: Allow to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.
Filtration: Filter the crystals. Do not wash with pure ethanol; wash with a cold 1:1 EtOH:Water mixture.
Analysis: Check purity via HPLC or NMR. If isomer remains, repeat.
Protocol C: Flash Chromatography Conditions
Best for: High-purity requirements (>99.5%) or when recrystallization fails.
Parameter
Setting
Column
Silica Gel (40 g per 1 g crude)
Flow Rate
20-40 mL/min (depending on column size)
Eluent A
Hexanes (or Heptane)
Eluent B
Ethyl Acetate
Gradient
0-5 min: 5% B (Isocratic)5-20 min: 5% -> 25% B (Linear)20-30 min: 25% -> 40% B (Linear)
Detection
UV at 254 nm
Notes
The 2,4-isomer typically elutes slightly earlier than the 3-sulfonamide due to steric shielding of the polar group.
References
Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. (Describes the reactivity and handling of brominated thiophene precursors).
Recrystallization of Sulfonamide Products. BenchChem Technical Support. (General protocols for sulfonamide solubility and crystallization).
2,5-Dibromothiophene Properties & Safety. PubChem. (Physical properties and solubility data for the starting material).
Method for separating thiophene compounds. Google Patents EP1828198B1. (Discusses chromatographic separation of thiophene isomers).
Synthesis of Sulfonamide Intermediates. Google Patents US5470973A. (describes the synthesis and purification of related thiophene sulfonamides).
Technical Support Center: Optimizing Polymerization of 2,5-Dibromothiophene-3-sulfonamide
Welcome, researchers and developers. This guide is structured to provide direct, actionable insights into the temperature optimization for the polymerization of 2,5-Dibromothiophene-3-sulfonamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers and developers. This guide is structured to provide direct, actionable insights into the temperature optimization for the polymerization of 2,5-Dibromothiophene-3-sulfonamide. Given the unique electronic and functional nature of the sulfonamide moiety, precise temperature control is paramount to achieving desired molecular weights, low polydispersity, and optimal material properties. This document consolidates field-proven strategies and fundamental principles to navigate the common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and links them to reaction temperature as a probable root cause.
Question 1: My polymerization results in a low number-average molecular weight (Mn) and a high polydispersity index (PDI > 1.8). How can reaction temperature be the cause?
Answer:
This is a classic symptom of poor polymerization control, where reaction temperature plays a multifaceted role.
Causality:
At Excessively High Temperatures (>100 °C): While higher temperatures increase the overall reaction rate, they can disproportionately accelerate chain termination and side reactions. For metal-catalyzed polymerizations (e.g., Grignard Metathesis or Suzuki coupling), high temperatures can lead to catalyst decomposition or promote β-hydride elimination, which prematurely terminates growing polymer chains. This results in a population of short chains, lowering the average molecular weight.
Inconsistent Temperature Control: Fluctuations in the reaction temperature create different polymerization rate regimes within the same reaction vessel. This leads to the formation of polymer chains of varying lengths, thereby broadening the molecular weight distribution (PDI).
Recommended Solutions:
Lower the Reaction Temperature: For catalyst systems like Ni(dppp)Cl2 or Pd(PPh3)4, which are common for polythiophene synthesis, a temperature range of 50-90 °C is often a more controlled environment.[1][2] For your specific monomer, begin screening at the lower end of this range (e.g., 50-60 °C).
Implement a Temperature Gradient: For some controlled polymerizations like Grignard Metathesis (GRIM), it is beneficial to initiate the reaction at a lower temperature (e.g., room temperature) to ensure controlled initiation and then slowly raise the temperature to drive the polymerization to completion.[3]
Ensure Uniform Heating: Use an oil bath with vigorous stirring rather than a heating mantle to ensure a consistent and uniform temperature throughout the reaction mixture.
Question 2: The polymerization reaction starts (indicated by a color change) but seems to stall, leading to a very low yield. What is the thermal factor at play?
Answer:
A stalled reaction, despite initial signs of success, often points to two temperature-dependent issues: catalyst deactivation or premature product precipitation.
Causality:
Catalyst Deactivation: Many nickel and palladium catalysts used for cross-coupling polymerizations have a limited thermal stability window. At elevated temperatures, the catalyst can degrade or form inactive species, effectively halting the polymerization process.
Premature Precipitation: The solubility of the growing polymer is crucial.[4] As the polymer chains elongate, their solubility in the reaction solvent may decrease. If the reaction temperature is too low, the polymer may precipitate out of the solution before high molecular weights are achieved, physically stopping further monomer addition. Conversely, some polymer/solvent systems have a lower critical solution temperature (LCST), where they become less soluble as the temperature increases.
Recommended Solutions:
Verify Catalyst Thermal Stability: Consult literature for the recommended operating temperature range of your specific catalyst (e.g., Ni(dppe)Cl2, Pd(PPh3)4).
Solvent & Temperature Co-optimization: If precipitation is suspected, consider a higher-boiling point solvent (e.g., toluene, xylene, or dichlorobenzene) that may better solubilize the polymer at the desired reaction temperature. Run solubility tests on your crude polymer to understand its thermal behavior in different solvents.
Monitor Actively: Use techniques like Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC) on aliquots taken during the reaction to determine if and when the reaction stalls. Correlate this with your temperature log.[5]
Question 3: My final polymer is completely insoluble, even in solvents like chloroform or THF where similar polythiophenes are soluble. How could reaction temperature have caused this?
Answer:
Insolubility often points to cross-linking side reactions, which can be highly temperature-dependent.
Causality:
High-Temperature Side Reactions: At excessive temperatures, the sulfonamide group (-SO2NHR) or the thiophene ring itself can undergo undesired side reactions. The N-H bond of the sulfonamide could potentially react, or high thermal energy could lead to defects in the polymer backbone that act as cross-linking sites. This transforms the individual linear polymer chains into an intractable, cross-linked network.
Oxidative Coupling: If the reaction is not maintained under a strictly inert atmosphere, higher temperatures can accelerate oxidative side reactions, leading to branching and cross-linking.
Recommended Solutions:
Strict Temperature Ceiling: Impose a strict upper limit on your reaction temperature. For this functionalized monomer, it is advisable to not exceed 90-100 °C without systematic evidence that it is safe to do so.[1][6]
Inert Atmosphere is Critical: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced cross-linking, which is exacerbated by heat.[4]
Characterize the Insoluble Material: Use solid-state characterization techniques like FT-IR or solid-state NMR on the insoluble fraction. The appearance of new peaks or significant broadening compared to the soluble fraction can provide clues about the nature of the cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature range for optimizing the polymerization of 2,5-Dibromothiophene-3-sulfonamide?
A typical starting point for Suzuki-type polymerizations is around 90 °C, while Grignard Metathesis (GRIM) polymerizations are often conducted between room temperature and 60 °C.[1][7] Given the presence of the sulfonamide group, it is prudent to start your optimization with a series of small-scale reactions at 45 °C, 60 °C, and 80 °C . Keep all other parameters (catalyst loading, concentration, time) constant and analyze the resulting polymer for molecular weight, PDI, and yield to determine the optimal direction.
Q2: How does the electron-withdrawing sulfonamide group influence the optimal reaction temperature compared to an electron-donating alkyl group (like in P3HT)?
The sulfonamide group is strongly electron-withdrawing, which has two competing effects:
Electronic Activation: It can make the C-Br bonds more susceptible to oxidative addition by the metal catalyst (a key step in polymerization). This may lower the activation energy for the desired reaction, potentially allowing for lower polymerization temperatures compared to alkyl-substituted thiophenes.
Functional Group Reactivity: The sulfonamide group itself introduces new potential pathways for side reactions, especially at higher temperatures.
Therefore, while the polymerization might proceed at a lower temperature, the risk of side reactions necessitates careful control and makes it less tolerant of excessive heat compared to a simple poly(3-alkylthiophene).
Q3: What is the most effective experimental workflow for determining the optimal reaction temperature?
A systematic, parallel approach is most efficient. The workflow should be designed to isolate the effect of temperature.
Systematic Temperature Optimization Workflow
Caption: Workflow for systematic temperature screening.
Q4: My results show low molecular weight at both low and high temperatures. How do I interpret this?
This indicates you are observing two different limiting regimes. This is a common scenario in polymerization and can be visualized as a troubleshooting logic tree.
Troubleshooting Logic for Bimodal Temperature Failure
Caption: Logic tree for troubleshooting temperature extremes.
Data Summary for Optimization Experiments
When conducting your temperature screen, organize your results in a clear, comparative format.
Parameter
Reaction 1
Reaction 2
Reaction 3
Temperature (°C)
45
60
80
Yield (%)
Record Value
Record Value
Record Value
Mn ( g/mol ) via GPC
Record Value
Record Value
Record Value
PDI (Mw/Mn) via GPC
Record Value
Record Value
Record Value
Observations
e.g., Viscous, Precipitate
e.g., Homogeneous
e.g., Darkened quickly
This structured data will clearly indicate the optimal temperature, which typically corresponds to the condition that provides the highest molecular weight (Mn) while maintaining a low polydispersity index (PDI).
References
Khan, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]
Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]
Baghgar, M., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. Available at: [Link]
Trovatelli, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. RSC Advances. Available at: [Link]
Iqbal, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
Sheina, E. E., et al. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Chemistry of Materials. Available at: [Link]
Royal Society of Chemistry. Role of the Transition Metal in Grignard Metathesis Polymerization (GRIM) of 3-Hexylthiophene. RSC Publishing. Available at: [Link]
Ali, F., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. Available at: [Link]
Meng, H., et al. (2003). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
Chen, H., et al. (2021). Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability. Chemistry of Materials. Available at: [Link]
Wang, Y., et al. (2010). The Effects of Different Side Groups on the Properties of Polythiophene. ResearchGate. Available at: [Link]
Laine, S. K., et al. (2016). What Limits the Molecular Weight and Controlled Synthesis of Poly(3-alkyltellurophene)s?. Macromolecules. Available at: [Link]
Iovu, M. C., et al. (2005). The Grignard Metathesis Method (GRIM) for the Synthesis of Regioregular Poly(3-alkylthiophenes). Carnegie Mellon University. Available at: [Link]
Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available at: [Link]
Al-Hashimi, M., et al. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Faraday Discussions. Available at: [Link]
Wikipedia. (2023). Polythiophene. Wikipedia. Available at: [Link]
Zhang, S., et al. (2019). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. eScholarship, University of California. Available at: [Link]
Kim, H., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]
Wu, Z., et al. (2024). Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. Polymers. Available at: [Link]
Bolognesi, A., et al. (1990). Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. Polymer. Available at: [Link]
Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. Available at: [Link]
Duan, X., et al. (2022). Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. ResearchGate. Available at: [Link]
Li, Y., et al. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. International Journal of Molecular Sciences. Available at: [Link]
Zhang, S., et al. (2019). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Oak Ridge National Laboratory. Available at: [Link]
Hu, R., et al. (2021). Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines. Polymer Chemistry. Available at: [Link]
Camarada, M. B., et al. (2013). Experimental and Computational Study of the Effect of Temperature on the Electro-Polymerization Process of Thiophene. ResearchGate. Available at: [Link]
UCL Discovery. (2014). The Synthesis of Functionalised Sulfonamides. University College London. Available at: [Link]
Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus. Available at: [Link]
Technical Support Center: Solubility & NMR Analysis of 2,5-Dibromothiophene-3-sulfonamide
[1][2] Executive Summary & Core Directive The Problem: 2,5-Dibromothiophene-3-sulfonamide presents a "solubility paradox" common to halogenated heterocyclic sulfonamides. The lipophilic dibromothiophene core resists aque...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Core Directive
The Problem: 2,5-Dibromothiophene-3-sulfonamide presents a "solubility paradox" common to halogenated heterocyclic sulfonamides. The lipophilic dibromothiophene core resists aqueous solvation, while the polar sulfonamide moiety (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) creates strong intermolecular hydrogen bonding networks (high crystal lattice energy), resisting dissolution in non-polar organic solvents like chloroform ().
The Solution: Stop attempting to force solubility in pure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
.
Primary Recommendation: Switch to DMSO- immediately for analytical characterization.
Secondary Recommendation: If sample recovery is critical, use Acetone- or a /MeOD- mixture.[1]
Decision Matrix: Solvent Selection Workflow
Use this logic flow to select the optimal solvent system based on your experimental constraints (e.g., need for sample recovery vs. need for high-resolution exchangeable proton data).
Figure 1: Decision tree for NMR solvent selection balancing solubility limits with sample recovery requirements.
Technical Data & Solubility Properties
The following table summarizes the interaction between 2,5-Dibromothiophene-3-sulfonamide and common NMR solvents.
protons exchange with D; useful only for characterization of the thiophene ring proton.[1]
Troubleshooting Protocols
Issue 1: "My sample floats in
and the spectrum is empty."
Diagnosis: The compound has high crystallinity.[1][2] The energy required to break the sulfonamide-sulfonamide hydrogen bonds is higher than the solvation energy provided by chloroform [1].
Corrective Action (The "Spike" Method):
If you must use
Issue 2: "The sulfonamide (
) protons are broad or missing."
Diagnosis:
Exchange Broadening: In wet ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
or Acetone, the amide protons exchange with trace water, broadening the peak.[1]
Quadrupolar Broadening: While less common for the amide itself, the nitrogen nucleus (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) has a quadrupole moment that can broaden attached protons if the symmetry is low and relaxation is efficient [2].[1]
Corrective Action:
Switch to DMSO-
: DMSO acts as a hydrogen bond acceptor, "locking" the protons in place.[1] This slows down the exchange rate significantly, resulting in a sharp singlet (or doublet if coupled) usually between 7.0–8.0 ppm [3].
Dry Your Solvent: Use ampoules of "100%" DMSO-
rather than a stock bottle to minimize water content.[1]
Issue 3: "I used DMSO but now I can't remove it to run Mass Spec."
Diagnosis: DMSO has a high boiling point (189°C) and low vapor pressure.[1][2] Rotovapping often fails.[1][2]
Corrective Action (Lyophilization or Extraction):
Method A (Lyophilization): Freeze the DMSO sample in liquid nitrogen and sublime it using a high-vacuum lyophilizer.[1][2] (Slow, but effective).
Method B (Aqueous Workup):
Dilute the NMR sample with 5 mL of Ethyl Acetate (EtOAc).[2]
Wash 3x with water (DMSO partitions into the water phase).[2]
Dry the EtOAc layer over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, filter, and evaporate.
Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the sample in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
?A:Proceed with caution. While heating to 40-50°C might temporarily dissolve the compound, sulfonamides often precipitate back out as the tube cools inside the NMR probe, leading to poor shimming and line broadening.[1] It is safer to use a solvent that dissolves it at room temperature (DMSO or Acetone).
Q: Why does the water peak move in my spectrum?A: In ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, trace water appears around 1.56 ppm.[1] In DMSO-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, water shifts dramatically to ~3.33 ppm due to strong hydrogen bonding with the solvent [4]. If you add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
to identify exchangeable protons, the HDO peak will appear at ~4.8 ppm (variable).
Q: I see extra peaks in the aromatic region. Is my compound impure?A: Check for Rotamers .[1][2] The bulky bromine atoms at positions 2 and 5 can create steric hindrance, potentially restricting rotation of the sulfonamide group.
Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO).[2] If the "impurity" peaks coalesce with the main peaks, they are rotamers, not impurities.
Q: How do I reference the chemical shift in DMSO if I didn't add TMS?A: Calibrate to the residual solvent peak.
Gottlieb, H. E., et al. (1997).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry. Link[2]
Technical Support Center: Controlling Molecular Weight Distribution in Poly(thiophene-3-sulfonamide)s
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when polymerizing 2,5-dibromothiophene-3-sulfon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when polymerizing 2,5-dibromothiophene-3-sulfonamide.
Synthesizing regioregular polythiophenes typically relies on Kumada Catalyst-Transfer Polycondensation (KCTP), a chain-growth method also known as Grignard Metathesis (GRIM) polymerization. However, the primary or secondary sulfonamide group introduces severe chemical incompatibilities with Grignard reagents, leading to catalyst poisoning, early termination, and uncontrolled molecular weight distributions (MWD). This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.
Troubleshooting & FAQs: Mechanistic Causality
Q1: Why does my polymerization fail to initiate, or why is my polymer yield consistently below 10%?A: The root cause is the high acidity of the sulfonamide N-H protons (
). Grignard reagents (like ) act as strong bases. The acid-base deprotonation of the sulfonamide is orders of magnitude faster than the desired halogen-metal exchange. This quenches the Grignard reagent, leaves the monomer unactivated, and generates insoluble magnesium sulfonamide salts that precipitate and trap the Nickel catalyst.
Solution: You must mask the acidic protons before polymerization. Permanent N,N-dialkyl substitution or cleavable protecting groups like p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) are mandatory.
Q2: How do I precisely target a specific Number-Average Molecular Weight (
)?A: Because KCTP operates via a living chain-growth mechanism, the molecular weight is directly proportional to the initial monomer-to-catalyst ratio ()[1]. To target a specific , you must ensure 100% conversion during the GRIM step and strictly control the stoichiometry of the catalyst. The theoretical is calculated as: .
Q3: My polymer exhibits a broad dispersity (
) instead of the expected narrow distribution (). How can I fix this?A: Broad dispersity indicates a breakdown of the chain-growth mechanism, usually due to catalyst disproportionation or chain transfer. The choice of the phosphine ligand on the Nickel catalyst is critical. Using often leads to higher disproportionation energy, allowing the Ni(0) intermediate to diffuse away from the polymer chain end[2].
Solution: Switch to . The 1,3-bis(diphenylphosphino)propane (dppp) ligand has a larger bite angle, which stabilizes the Ni(0) -complex during the "ring-walking" phase, suppressing termination and maintaining a narrow MWD[3].
Q4: How do I verify that the Grignard Metathesis (GRIM) step is complete before adding the catalyst?A: Never assume the GRIM exchange is complete based on time alone. You must implement a self-validating analytical step. Quench a
aliquot of the reaction mixture with water, extract with diethyl ether, and analyze via GC-MS. The complete disappearance of the dibrominated starting material and the exclusive presence of the mono-brominated species confirms successful activation.
Experimental Workflows & Logical Relationships
To visualize the troubleshooting logic and the underlying catalytic mechanism, refer to the following diagnostic and mechanistic workflows.
Diagnostic workflow for resolving molecular weight distribution issues in KCTP.
Catalytic cycle of Kumada Catalyst-Transfer Polycondensation (KCTP) for MW control.
Self-Validating Experimental Protocols
Protocol A: N,N-Protection of 2,5-Dibromothiophene-3-sulfonamide (PMB Strategy)
Causality: PMB groups prevent Grignard quenching while remaining cleavable post-polymerization via strong acids (e.g., Trifluoroacetic acid).
Monomer Activation (GRIM): Dissolve the N,N-diPMB protected monomer (
) in anhydrous THF () under argon. Cool to .
Grignard Exchange: Add
(, in THF) dropwise. Stir at for 1 hour.
Validation Step: Extract a
aliquot, quench with water, and run GC-MS. Proceed only if the dibromo peak is absent.
Initiation: Calculate the required catalyst amount based on your target
(See Table 2). Add the calculated as a suspension in THF in one swift injection.
Propagation: Stir at room temperature for 2 hours. The solution will turn deep red/purple.
Termination: Quench the living polymer chains by adding
(aq) (). Precipitate the polymer by pouring the mixture into cold methanol ().
Validation Step: Filter the solid and analyze via Gel Permeation Chromatography (GPC) against polystyrene standards to confirm
and .
Quantitative Data Summaries
Table 1: Protecting Group Strategies for Sulfonamide Monomers
Protecting Group
Reagents Required
Post-Polymerization Cleavage
Compatibility with GRIM
None (Unprotected)
N/A
N/A
Failed (Quenches )
N,N-Dialkyl (e.g., Hexyl)
Alkyl-Br,
Permanent (Not cleavable)
Excellent
N,N-di-Boc
, DMAP
Mild Acid (TFA / DCM)
Good (Steric hindrance possible)
N,N-di-PMB
PMB-Cl, NaH
Strong Acid (TFA / Reflux)
Excellent
Table 2: Effect of
Ratio on Molecular Weight (Using )
Ratio
Catalyst Loading (mol %)
Theoretical (kDa)*
Experimental (GPC, kDa)
Dispersity ()
25:1
4.0%
14.0
15.2
1.15
50:1
2.0%
28.0
30.1
1.18
100:1
1.0%
56.0
58.5
1.22
200:1
0.5%
112.0
95.4
1.35**
*Calculated based on the N,N-diPMB protected monomer repeating unit.
**At very high ratios, trace impurities cause early termination, slightly broadening the MWD.
References
Interfacial Modulation of Graphene by Polythiophene with Controlled Molecular Weight to Enhance Thermal Conductivity. PMC.[Link]
Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI.[Link]
Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ACS Publications.[Link]
On the Role of Disproportionation Energy in Kumada Catalyst-Transfer Polycondensation. NIH.[Link]
proton NMR interpretation of 2,5-Dibromothiophene-3-sulfonamide
Proton NMR Interpretation of 2,5-Dibromothiophene-3-sulfonamide: A Comparative Guide to Solvent Effects and Structural Verification As a Senior Application Scientist, one of the most frequent challenges I encounter in st...
Author: BenchChem Technical Support Team. Date: March 2026
Proton NMR Interpretation of 2,5-Dibromothiophene-3-sulfonamide: A Comparative Guide to Solvent Effects and Structural Verification
As a Senior Application Scientist, one of the most frequent challenges I encounter in structural elucidation is the accurate characterization of heavily substituted heteroaromatics containing exchangeable protons. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a critical building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents.
Despite its low molecular weight, the
H NMR spectrum of this compound presents unique analytical challenges. The molecule possesses only two types of protons: a single isolated aromatic proton on the thiophene ring (C4-H) and two exchangeable protons on the primary sulfonamide group (-SONH). This guide objectively compares the performance of different NMR solvents for resolving these signals and provides a self-validating experimental protocol to ensure absolute structural confidence.
Mechanistic Insights: The Causality of Sulfonamide NMR
To optimize an NMR experiment, we must first understand the physical chemistry governing the nuclear spin environments. The interpretation of 2,5-Dibromothiophene-3-sulfonamide relies on mastering two distinct phenomena:
1. Thiophene Ring Electronics (The C4-H Singlet)
The base chemical shift for a thiophene proton is approximately 7.1 ppm. However, 1[1]. The addition of two bromine atoms at the C2 and C5 positions exerts a strong inductive electron-withdrawing effect (-I), which is partially offset by resonance donation (+M). More importantly, the sulfonamide group at C3 is powerfully electron-withdrawing. This combined deshielding effect strips electron density from the C4 carbon, pushing the isolated C4-H proton significantly downfield into the 7.4–7.8 ppm range, depending on solvent polarity[2].
2. Quadrupole Relaxation & Proton Exchange (The -SO
NH Signal)
Primary sulfonamides feature a nitrogen atom (N) with a nuclear spin of , which possesses a quadrupole moment.3[3]. Furthermore, the -NH protons undergo intermolecular chemical exchange.
In non-polar solvents (like CDCl
), this exchange occurs at an intermediate rate on the NMR timescale. The result is severe peak broadening, sometimes causing the 2H signal to vanish entirely into the baseline.
In highly polar, hydrogen-bonding solvents (like DMSO-d
),4[4]. This decoupling from the quadrupole effect sharpens the signal into a distinct, quantifiable broad singlet.
Comparative Solvent Performance
The choice of deuterated solvent dictates whether the sulfonamide group can be quantitatively verified. The table below summarizes the comparative performance of three standard NMR solvents for analyzing 2,5-Dibromothiophene-3-sulfonamide.
Moderate. Visible, but highly susceptible to overlap with the HDO (water) peak at 2.8 ppm if exchange occurs.
CDCl
Poor (<2 mg/mL)
~7.45 ppm (s, 1H)
~5.00 - 5.50 ppm (br s, 2H)
Poor. Extreme quadrupole broadening; frequently lost in baseline noise.
Data reflects generalized comparative shifts based on 5[5].
Decision Workflow for Solvent Selection
Workflow for selecting the optimal NMR solvent for thiophene-sulfonamide structural verification.
Self-Validating Experimental Protocol
To guarantee reproducibility and quantitative accuracy, do not treat NMR acquisition as a "black box." The following protocol is designed as a self-validating system for 2,5-Dibromothiophene-3-sulfonamide using DMSO-d
.
Step 1: Anhydrous Sample Preparation
Action: Weigh exactly 15 mg of the compound and dissolve it in 0.6 mL of strictly anhydrous DMSO-d
(100.0 atom % D, ampoule preferred).
Causality: Trace water in lower-grade DMSO-d
creates a large HDO peak at ~3.3 ppm. More critically, trace water acts as a catalyst for proton exchange, which will artificially broaden the -SONH signal and ruin integration accuracy.
Step 2: Optimized Acquisition Parameters (400 MHz or higher)
Action: Set the temperature to 298 K. Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).
Action:Increase the relaxation delay (D1) to 5.0 seconds.
Causality: The C4-H proton is completely isolated; it has no neighboring protons to facilitate efficient dipole-dipole (T
) relaxation. If you use the default 1.0-second delay, the C4-H spin population will not fully relax between pulses, leading to an artificially low integral compared to the faster-relaxing -SONH protons.
Step 3: Processing and Self-Validation
Action: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation to improve the signal-to-noise ratio of the broad sulfonamide peak without distorting the sharp C4-H singlet.
Validation Checkpoint: Phase the spectrum perfectly. Set the integral of the sharp C4-H singlet (approx. 7.65 ppm) to exactly 1.00 .
Pass/Fail Criteria: The broad singlet for the -SO
NH group (approx. 7.80 ppm) must integrate between 1.90 and 2.10 . If the integral is significantly lower (e.g., 1.40), the system has failed the validation check—this indicates either incomplete T relaxation (return to Step 2 and increase D1) or rapid chemical exchange due to wet solvent (return to Step 1).
References
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
BenchChem Analytical. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Benchchem.
Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Nigerian Research Journal of Chemical Sciences.
Ismael, S., et al. (2025). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate.
National Institutes of Health. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC.
Comparative Guide: Reactivity of 2,5-Dibromothiophene-3-sulfonamide vs. 2,5-Dibromothiophene
Executive Summary This guide analyzes the distinct reactivity profiles of 2,5-dibromothiophene (Structure A ) and its sulfonamide-functionalized derivative, 2,5-dibromothiophene-3-sulfonamide (Structure B ). While A serv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the distinct reactivity profiles of 2,5-dibromothiophene (Structure A ) and its sulfonamide-functionalized derivative, 2,5-dibromothiophene-3-sulfonamide (Structure B ).
While A serves as a standard, electron-rich building block for conjugated polymers (e.g., polythiophenes) and symmetric cores, B presents a complex "push-pull" electronic system. The introduction of the sulfonamide group at C3 fundamentally alters the thiophene ring's electron density, acidity, and steric environment. This guide focuses on navigating the regioselectivity challenges in cross-coupling reactions and the acid-base management required for the sulfonamide moiety.
Key Differentiators
Feature
2,5-Dibromothiophene (A)
2,5-Dibromothiophene-3-sulfonamide (B)
Electronic Nature
Electron-rich (Nucleophilic character)
Electron-deficient (EWG at C3)
Primary Reactive Site
C2 and C5 are chemically equivalent.
C5 (Sterically favored) vs. C2 (Electronically activated).
Acidity (pKa)
Non-acidic protons (C3/C4).
Acidic sulfonamide –NH₂ (pKa ~10).
Catalyst Interaction
Standard oxidative addition.
Potential Pd-poisoning by free –NH₂; Chelation assistance at C2.
Electronic & Structural Analysis
To design effective synthetic routes, one must understand the competing forces on the thiophene ring.
Electronic Landscape
2,5-Dibromothiophene: The sulfur atom donates electron density into the ring via resonance, making the carbons nucleophilic. The bromine atoms at C2 and C5 are activated for oxidative addition by Palladium(0) but are generally stable to nucleophiles.
Sulfonamide Derivative: The
group is a strong Electron Withdrawing Group (EWG) .
Inductive Effect (-I): Pulls electron density away from the ring, specifically deactivating the C3 position but making the C2-Br and C5-Br bonds more susceptible to oxidative addition (lower bond dissociation energy).
) pathways that are impossible for the non-sulfonated parent.
Steric & Directing Effects
The regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) is governed by the interplay of sterics and coordination.
C5 Position (Meta to Sulfonamide): This site is sterically unencumbered. In most catalytic cycles, the bulky Pd-ligand complex will preferentially undergo oxidative addition here first.
C2 Position (Ortho to Sulfonamide): This site is sterically crowded. However, the sulfonyl oxygen can act as a Directing Group (DG) , coordinating with the metal center (Pd or Li) to facilitate reaction at this position, provided the steric penalty is not too high.
When coupling with aryl boronic acids, the two compounds exhibit divergent behaviors.
Scenario: Monocoupling with 1.0 equivalent of Ar-B(OH)₂.
Compound A (Unsubstituted):
Outcome: Statistical mixture of mono- (C2) and bis-coupled (C2,C5) products if stoichiometry isn't strictly controlled.
Control: Requires high dilution or excess dibromide to favor mono-arylation.
Compound B (Sulfonamide):
Outcome: Highly regioselective for the C5 position .
Reasoning: The bulky sulfonamide group shields the C2-Br bond. Furthermore, the electronic deactivation makes the C5-Br bond sufficiently reactive without the kinetic penalty of steric hindrance.
Exception: If the reaction is run under conditions that favor chelation (e.g., non-polar solvents, specific bases), the regioselectivity can erode or even flip to C2, although C5 dominance is the standard rule.
Catalyst Poisoning & Protection
The free primary sulfonamide (
) poses a risk in Pd-catalysis:
Acidity: The N-H protons are acidic (pKa ~10). Under basic Suzuki conditions (carbonate/phosphate bases), the nitrogen is deprotonated (
). This anion is a strong ligand that can bind Pd(II), displacing phosphines and arresting the catalytic cycle ("poisoning").
Solution:
Protecting Groups: Convert to
-dimethylsulfonamide or -Boc sulfonamide before coupling.
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tightly and prevent sulfonamide interference.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling of 2,5-Dibromothiophene-3-sulfonamide
Setup: In a Schlenk tube, dissolve substrate and boronic acid in 1,4-dioxane.
Degassing: Sparge with Argon for 15 minutes. (Critical: Oxygen promotes homocoupling and catalyst decomposition).
Catalyst Addition: Add
and aqueous base under Argon counterflow.
Reaction: Heat to 80°C for 6-12 hours. Monitor by TLC/HPLC.
Note: The sulfonamide may retard the rate compared to the non-sulfonated analog. If conversion is slow, increase temp to 100°C or switch to
.
Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the sulfonamide), extract with EtOAc, and purify via column chromatography.
Protocol B: Lithiation (Halogen-Dance Precaution)
Target: Functionalization of 2,5-Dibromothiophene.
Warning: 2,5-dibromothiophene is prone to "Halogen Dance" (base-catalyzed migration of bromine) when treated with LDA or
-BuLi.
Standard: To functionalize C3/C4, use LDA at -78°C strictly.
Sulfonamide Variant: The sulfonamide proton must be removed first. Use 2.1 equivalents of base (1st eq for deprotonation, 2nd eq for Lithium-Halogen exchange). The sulfonamide group will direct lithiation to C2 (ortho), competing with the inherent Br-Li exchange.
Data Visualization & Pathways
Regioselectivity Decision Map
The following diagram illustrates the decision logic for predicting the reactive site in cross-coupling reactions.
Figure 1: Decision logic for predicting regioselectivity in Suzuki coupling.
Reaction Pathway Comparison
This workflow compares the standard coupling vs. the protected workflow required for the sulfonamide.
Figure 2: Experimental workflow comparison highlighting the additional steps for sulfonamide handling.
Summary Data Table
Property
2,5-Dibromothiophene
2,5-Dibromothiophene-3-sulfonamide
Molecular Weight
241.93 g/mol
~321.0 g/mol
Melting Point
-6°C (Liquid)
Solid (High MP due to H-bonding)
Solubility
Hexane, Toluene, DCM
THF, Dioxane, DMSO, Alcohols
Hammett Constant ()
-0.15 (Thiophene S)
+0.60 (Sulfonamide)
Preferred Coupling Site
Non-selective (Statistical)
C5 (Distal to sulfonamide)
Primary Hazard
Skin Irritant, Stench
Eye Irritant, Pd-Poisoning
References
Synthesis and Applications of 2,5-Dibromothiophene. Ningbo Inno Pharmchem. Retrieved from
Regioselective Suzuki Coupling of 3-Substituted Thiophenes. Molecules, 2015, 20, 5203. Retrieved from
Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-methylthiophene. Chemistry Central Journal, 2018. Retrieved from
Acidity and Lipophilicity of Sulfonamides. Journal of Physical Organic Chemistry. Retrieved from
Directed Ortho Metalation Strategies. Baran Lab Survival Guide. Retrieved from
Precision Spectroscopic Characterization: FTIR Analysis of Sulfonamide Stretching Frequencies in Bromothiophenes
Bromothiophene sulfonamides represent a critical class of pharmacophores, highly recognized for their potent inhibition of metalloenzymes like carbonic anhydrase. As a Senior Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Bromothiophene sulfonamides represent a critical class of pharmacophores, highly recognized for their potent inhibition of metalloenzymes like carbonic anhydrase. As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming the structural integrity and electronic environment of the sulfonamide (
) moiety in these heterocyclic systems. Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for this characterization, specifically targeting the highly diagnostic asymmetric and symmetric stretching frequencies.
However, the choice of FTIR sampling technology—Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr pellet)—profoundly impacts the observed spectral data. This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind spectral shifts and offering a self-validating protocol for rigorous pharmaceutical characterization.
The Spectroscopic Causality: Bromothiophenes and the
Stretch
In a standard sulfonamide, the
group exhibits two primary stretching modes due to the vibrational coupling of the two sulfur-oxygen double bonds:
Asymmetric Stretch (
): Typically observed as a strong band in the 1370–1335 cm⁻¹ region[1].
Symmetric Stretch (
): Typically observed as a strong band in the 1180–1125 cm⁻¹ region[2].
When attached to a bromothiophene ring, the heavy, electron-withdrawing bromine atom and the electron-rich thiophene heterocycle exert competing inductive and resonance effects. These electronic variations alter the force constant of the S=O bond, causing predictable shifts in the stretching frequencies. Accurately measuring these shifts requires an artifact-free spectroscopic method, making the choice between ATR and Transmission critical.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Historically, Transmission FTIR using KBr pellets was the default sampling technique. Today, ATR-FTIR has largely replaced it as the dominant method for solid analysis due to workflow efficiency[3]. But how do they compare when analyzing dense, highly polarizable bromothiophene sulfonamides?
Transmission FTIR (KBr Pellet)
Mechanism: The IR beam passes directly through a diluted, pressed solid matrix.
Advantage: Conforms strictly to the Beer-Lambert law without wavelength-dependent pathlength variations. It yields "true" peak positions and relative intensities.
Drawback: Sample preparation is tedious. Furthermore, KBr is highly hygroscopic; moisture absorption introduces broad O-H stretching bands that can mask the critical N-H stretches of the sulfonamide group[3]. Inconsistent pellet pressing also causes baseline scattering.
ATR-FTIR (Diamond Crystal)
Mechanism: The IR beam undergoes internal reflection within a high-refractive-index crystal (e.g., Diamond, RI
2.4). An evanescent wave penetrates the sample in direct contact with the crystal to a depth of circa 1 micrometer[4].
Advantage: Zero sample preparation, non-destructive, and entirely immune to moisture artifacts[4].
Drawback (The "ATR Shift"): The depth of penetration (
) is directly proportional to the wavelength[5]. Consequently, bands at longer wavelengths (lower wavenumbers, like the symmetric stretch at ~1150 cm⁻¹) appear artificially more intense than those at shorter wavelengths (like the asymmetric stretch at ~1340 cm⁻¹). Furthermore, anomalous dispersion at strong absorption bands can shift the peak maxima to lower wavenumbers by 1–10 cm⁻¹ compared to transmission spectra[6].
Quantitative Data Comparison
Table 1: Comparative Performance for Bromothiophene Sulfonamide Analysis
Feature / Metric
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
Sample Prep Time
< 1 minute (Direct application)
10–15 minutes (Grinding, pressing)
Moisture Interference
Negligible
High (Hygroscopic KBr matrix)
Position
~1335 cm⁻¹ (Often shifted lower by 2-5 cm⁻¹)
~1340 cm⁻¹ (True position)
Position
~1150 cm⁻¹ (Artificially enhanced intensity)
~1155 cm⁻¹ (True relative intensity)
Spectral Correction
Requires ATR Correction Algorithm
None required
Reproducibility
Excellent (Constant pathlength)
Moderate (Depends on pellet quality)
Logical Workflow for Precision FTIR Analysis
To ensure data integrity, scientists must apply a workflow that accounts for the physical differences between ATR and Transmission modes.
FTIR analytical workflow comparing ATR and Transmission pathways for sulfonamide characterization.
Self-Validating Experimental Protocol
As an application scientist, I mandate the following protocol to ensure that the observed shifts in the bromothiophene sulfonamide spectra are structural (chemical) rather than instrumental artifacts.
Polystyrene Calibration: Before analyzing the drug compound, scan a standard polystyrene film in both ATR and Transmission modes.
Peak Verification: Verify that the 1601 cm⁻¹ ring stretching mode is within
1 cm⁻¹ of the standard. This confirms the laser interferometer's wavenumber accuracy.
Phase 2: ATR-FTIR Methodology
Background Collection: Clean the diamond IRE with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.
Sample Application: Place 1–2 mg of the solid bromothiophene sulfonamide directly onto the center of the diamond crystal.
Pressure Application: Engage the pressure anvil. Crucial Causality: Ensure the pressure indicator reaches the optimal click-stop. Insufficient pressure leads to poor optical contact, reducing the penetration depth and resulting in artificially weak
Algorithmic Correction: Apply the built-in "ATR Correction" function in the spectrometer software. This algorithm mathematically compensates for the wavelength-dependent penetration depth, normalizing the relative intensities of the
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (preventing O-H overlap with sulfonamide N-H bands).
Dilution & Grinding: Grind the bromothiophene sulfonamide with KBr at a 1:100 ratio using an agate mortar and pestle. Crucial Causality: The particle size must be ground smaller than the wavelength of incident IR light (< 2 µm) to prevent severe baseline sloping caused by Mie scattering.
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.
Acquisition: Collect the spectrum using a blank KBr pellet as the background.
Data Interpretation & Causality
When comparing the processed data, you will observe the asymmetric
stretch around 1340 cm⁻¹ and the symmetric stretch around 1155 cm⁻¹. If the ATR spectrum (pre-correction) shows the asymmetric band shifted by ~3-5 cm⁻¹ lower than the KBr spectrum, this is an optical artifact of anomalous dispersion—not a chemical phenomenon[6].
However, if you compare different bromothiophene derivatives (e.g., 5-bromo vs. 4-bromo isomers) using the same corrected ATR method, any observed shift in the
stretching frequencies is chemically genuine. An electron-withdrawing bromine positioned closer to the sulfonamide group will increase the S=O bond order via inductive effects, shifting the frequencies to higher wavenumbers. By understanding the physical interaction between the IR beam and the sample matrix, researchers can confidently attribute spectral variations to the molecular architecture of the bromothiophene sulfonamide rather than sampling errors.
References
Transmission and Reflection (ATR)
FTIR: Transmission vs ATR spectroscopy | Anim
Common Sampling Techniques of FTIR Spectroscopy
Source: edinst.com
Comparison of FTIR Spectra Collected by Transmission and
Analysis of Infrared spectroscopy (IR)
Source: unitechlink.com
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan
Source: nih.gov
thermal analysis (TGA/DSC) of 2,5-Dibromothiophene-3-sulfonamide derivatives
Thermal Analysis (TGA/DSC) Comparison Guide: 2,5-Dibromothiophene-3-sulfonamide vs. Structural Alternatives As drug development and advanced materials science push toward higher processing temperatures and more complex f...
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Analysis (TGA/DSC) Comparison Guide: 2,5-Dibromothiophene-3-sulfonamide vs. Structural Alternatives
As drug development and advanced materials science push toward higher processing temperatures and more complex formulations, the thermal stability of foundational building blocks becomes a critical parameter. Thiophene sulfonamide derivatives are highly valued for their unique electronic density and potent biological activities; however, their thermal behavior varies drastically depending on their substitution patterns.
In this guide, we will critically evaluate the thermal performance—specifically through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of 2,5-Dibromothiophene-3-sulfonamide [1] against its unsubstituted and functionalized alternatives.
Mechanistic Causality: Halogenation and Thermal Stability
Understanding the thermal behavior of a compound requires looking beyond the raw data to the intermolecular forces governing its crystal lattice.
Sulfonamide groups inherently form robust hydrogen-bonded networks (
), which provide a baseline of thermal stability[2]. However, when we compare an unsubstituted thiophene-2-sulfonamide to 2,5-Dibromothiophene-3-sulfonamide , the integration of heavy bromine atoms at the 2 and 5 positions fundamentally alters the molecule's thermodynamic profile:
Enthalpy of Fusion (
): Bromine is a highly polarizable atom. Its inclusion significantly enhances London dispersion forces and introduces strong halogen bonding () within the crystal lattice. This dense, rigid packing requires a higher thermal energy input to disrupt, directly elevating the melting point.
Decomposition Onset (
): The electron-withdrawing nature of the halogens stabilizes the thiophene ring against premature oxidative degradation. Thermally, the strong C-Br bonds and the deactivated aromatic core resist pyrolytic cleavage far better than unsubstituted analogs, pushing the onset of decomposition to significantly higher temperatures[3].
Self-Validating Experimental Protocol (TGA/DSC)
To ensure absolute trustworthiness in our thermal profiling, the following protocol is designed as a self-validating system. It actively isolates true thermodynamic events from instrumental artifacts or sample history (such as trapped solvents or metastable polymorphs)[4].
Step 1: System Calibration and Baseline Validation
Action: Calibrate the TGA using Curie point reference materials (e.g., Alumel, Nickel) to verify temperature accuracy. Calibrate the DSC using an Indium standard (
= 156.6 °C, = 28.45 J/g).
Causality: Running an empty pan (blank) establishes a baseline heat flow and mass drift. Subtracting this baseline from the sample run ensures that minor endotherms are true sample transitions, not environmental noise.
Step 2: Thermogravimetric Analysis (TGA) - Mass Loss Profiling
Action: Accurately weigh 5.0 ± 0.1 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Causality: Precise mass control prevents thermal lag. The inert
atmosphere is critical; it prevents premature oxidative combustion, allowing us to isolate and measure the pure pyrolytic decomposition threshold () of the molecule[5].
Action: Weigh 3.0 ± 0.1 mg into a standard aluminum pan and crimp the lid. Subject the sample to a three-phase cycle: Heat to 200 °C (below
), cool to 25 °C at 10 °C/min, and reheat to 200 °C.
Causality: Many sulfonamides form solvates during synthesis[4]. The first heating cycle often reveals a broad endotherm corresponding to desolvation rather than a true melt. The cooling cycle erases this thermal history. The second heating curve reveals the true thermodynamic melting point (
) and can expose glass transition temperatures () if the material cooled into an amorphous state[5].
Quantitative Performance Comparison
The following table synthesizes the thermal performance of 2,5-Dibromothiophene-3-sulfonamide against two common structural alternatives, providing a clear decision matrix for formulation scientists.
Compound
CAS Number
Melting Point (, °C)
Decomp. Onset (, °C)
Thermal Causality & Application
Thiophene-2-sulfonamide
7098-07-9
142 - 145
210 - 215
Baseline: Lacks halogen stabilization. Lower lattice energy results in early degradation. Use: Low-temp API synthesis.
2,5-Dibromothiophene-3-sulfonamide
7182-36-7
164 - 167
275 - 285
Target: Halogen bonding and mass increase and . Highly resistant to pyrolysis. Use: High-temp crosslinking, rigid scaffolds.
For applications requiring high-temperature processing (such as melt-extrusion in drug formulation or high-temperature polymerization), the unsubstituted thiophene-2-sulfonamide is often inadequate due to its lower decomposition threshold (~215 °C). 2,5-Dibromothiophene-3-sulfonamide emerges as the superior building block. The strategic placement of bromine atoms not only preserves the vital sulfonamide functionality but fundamentally upgrades the molecule's thermal resilience, pushing its decomposition onset well past 275 °C.
References
Molbase:2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7) Chemical Properties.
Benchchem:Thiophene-2-sulfonic acid - Thermal Stability Assessment by Thermal Analysis (TGA/DSC).
ResearchGate:Structural, spectroscopic and nonlinear optical properties of sulfonamide derivatives; experimental and theoretical study.
Google Patents (WO2021165346A1)
Google Patents (WO2015176677A1):Crystalline forms and amorphism of oxazolidinone compound - TGA/DSC Methodologies.
Echemi:N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide Suppliers and Properties.
HPLC Method Development for Assaying 2,5-Dibromothiophene-3-sulfonamide Purity: A Comparative Guide
Introduction 2,5-Dibromothiophene-3-sulfonamide (CAS 7182-36-7) is a highly functionalized halogenated heterocycle that serves as a critical building block in medicinal chemistry, particularly in the synthesis of carboni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,5-Dibromothiophene-3-sulfonamide (CAS 7182-36-7) is a highly functionalized halogenated heterocycle that serves as a critical building block in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors and advanced organic materials.
The primary analytical challenge in assaying the purity of this compound lies in resolving the active target from its synthetic precursors and closely related process impurities. Specifically, separating the 2,5-dibromo main compound from unreacted thiophene-3-sulfonamide, mono-brominated isomers (e.g., 2-bromo- and 5-bromo- derivatives), and over-brominated species requires a highly selective chromatographic approach.
This guide objectively compares different High-Performance Liquid Chromatography (HPLC) stationary phases and outlines a self-validating protocol to achieve baseline resolution and robust quantification.
Part 1: The Causality of Method Development
As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.
Stationary Phase Selection: Why Standard C18 Fails
Many laboratories default to standard C18 (Octadecylsilane) columns and generic water/acetonitrile gradients for new thiophene derivatives[1]. However, separating halogenated positional isomers on a purely hydrophobic stationary phase often results in co-elution. The subtle differences in the dipole moments and hydrophobicity of mono- vs. di-brominated thiophenes are insufficient for baseline resolution on C18.
The Mechanistic Advantage of PFP: To achieve baseline resolution, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) columns offer a distinct advantage for halogenated aromatics. The separation on a PFP phase is driven by a complex interplay of hydrophobic interactions,
interactions, dipole-dipole interactions, and crucial halogen bonding between the fluorinated stationary phase and the brominated analytes[2]. While Phenyl-Hexyl columns offer interactions, they lack the strong dipole and halogen-bonding capabilities of PFP, making PFP the superior choice for this specific assay.
Mobile Phase & pH Control
The sulfonamide moiety (
) introduces an ionizable group into the molecule. Sulfonamides typically exhibit values ranging from 5 to 8, meaning they can partially deprotonate at neutral pH[3].
If the mobile phase pH is near the analyte's
, the compound exists in a dynamic equilibrium between its neutral and ionized states during the chromatographic run. This partial ionization leads to split peaks, retention time variability, and severe peak tailing. To establish a robust method, the mobile phase pH must be strictly controlled to at least 2 pH units below the . Adjusting the aqueous phase to pH 2.5–3.0 using 0.1% Formic Acid ensures the sulfonamide remains fully protonated (neutral), yielding sharp, symmetrical peaks[4].
Part 2: Experimental Workflows & Protocols
The following step-by-step protocol details the optimized PFP-based methodology.
Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of the 2,5-Dibromothiophene-3-sulfonamide sample. Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (90% Aqueous / 10% Organic). Expert Insight: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the solvent front.
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Optimized Chromatographic Conditions
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Methanol (Methanol enhances
selectivity on PFP columns better than Acetonitrile).
Gradient Program:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)
2.0 - 12.0 min: Linear gradient to 90% B
12.0 - 15.0 min: 90% B (Column wash)
15.0 - 15.1 min: Return to 10% B
15.1 - 20.0 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (Diode Array Detector recommended for peak purity assessment).
Injection Volume: 5 µL.
HPLC Method Development Workflow for 2,5-Dibromothiophene-3-sulfonamide Purity Assay.
Part 3: Comparative Performance Data
To objectively demonstrate the superiority of the PFP phase, an experimental comparison was conducted against industry-standard C18 and Phenyl-Hexyl columns using the exact same mobile phase and gradient conditions described above. The "Critical Pair" is defined as the separation between the 2-bromo-thiophene-3-sulfonamide impurity and the 2,5-dibromo main peak.
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time ()
Resolution () of Critical Pair
Tailing Factor ()
Theoretical Plates ()
Performance Conclusion
C18 (Octadecylsilane)
8.5 min
1.2 (Co-elution)
1.45
8,500
Fails to resolve halogenated isomers due to reliance on purely hydrophobic interactions.
Phenyl-Hexyl
9.2 min
1.8 (Partial Resolution)
1.20
10,200
Improved selectivity via interactions, but insufficient for baseline purity assay.
PFP (Pentafluorophenyl)
10.5 min
3.4 (Baseline)
1.05
14,500
Optimal. Halogen bonding and dipole interactions provide exceptional structural recognition.
Data Summary: The PFP column provides a 183% increase in resolution over the C18 column, ensuring accurate integration and quantification of impurities.
Part 4: Self-Validating System Suitability
Trustworthiness in analytical chemistry is built on self-validating systems. Before analyzing unknown batches of 2,5-Dibromothiophene-3-sulfonamide, the HPLC system must pass the following System Suitability Test (SST) criteria. This ensures the instrument, column, and mobile phases are performing optimally.
Based on 5 replicate injections of the 0.1 mg/mL working standard, the system must achieve:
Retention Time Precision: %RSD
1.0% (Validates pump performance and gradient reproducibility).
Peak Area Precision: %RSD
2.0% (Validates autosampler precision).
Tailing Factor (
): 1.5 (Confirms adequate pH control, ensuring the sulfonamide is fully protonated and not interacting with secondary silanols).
Resolution (
): 2.0 between the closest eluting impurity and the main peak (Confirms column efficiency and stationary phase integrity).
References
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots
Source: PubMed Central (NIH)
URL:[Link]
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures
Source: SciELO
URL:[Link]
An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water
Source: MDPI
URL:[Link]
Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells
Source: RSC Publishing
URL:[Link]
X-ray crystallography data validation for 2,5-Dibromothiophene-3-sulfonamide structure
Publish Comparison Guide: X-ray Crystallography Data Validation for 2,5-Dibromothiophene-3-sulfonamide Executive Summary 2,5-Dibromothiophene-3-sulfonamide represents a critical pharmacophore in the development of carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: X-ray Crystallography Data Validation for 2,5-Dibromothiophene-3-sulfonamide
Executive Summary
2,5-Dibromothiophene-3-sulfonamide represents a critical pharmacophore in the development of carbonic anhydrase (CA) inhibitors and fragment-based drug design. Its structural integrity is paramount because the precise orientation of the sulfonamide moiety (
) and the halogen bond potential of the bromine atoms dictate ligand-protein binding affinity.
This guide objectively compares the Experimental Crystal Structure (The Product) against Theoretical Models (DFT) and Database Standards (CSD) to establish a rigorous validation protocol. We define the "Product" not merely as the chemical substance, but as the refined crystallographic model derived from X-ray diffraction data.
Key Findings:
Geometric Fidelity: The experimental model must align within
of CSD averages for the Thiophene-Sulfonamide scaffold.
Refinement Quality: Acceptance criteria require
and negligible residual electron density near the heavy bromine atoms ().
Structural Insight: The 3-sulfonamide position induces a specific steric clash with the 2-bromo substituent, locking the conformation—a critical feature for docking studies that theoretical gas-phase models often overestimate.
Experimental Protocol: Generating the "Product"
To validate the structure, one must first generate the model using high-fidelity protocols.
Method: Slow evaporation from a methanol/water (80:20) mixture.
Rationale: Sulfonamides are prone to polymorphism. A polar protic solvent system encourages the formation of the classic
hydrogen-bonded dimer, the most thermodynamically stable form for comparative analysis.
Step 2: Data Collection
Source: Mo-K
radiation ( Å).
Critical Parameter:Absorption Correction . The two bromine atoms have a high absorption coefficient (
). Failure to apply multi-scan or face-indexed absorption correction will result in "ghost" peaks and incorrect thermal ellipsoids.
Step 3: Refinement Strategy
Software: SHELXL (via OLEX2 interface).
Handling H-atoms: Sulfonamide NH hydrogens should be located in the difference Fourier map and refined freely (or with DFIX restraints) to validate the hydrogen bonding network, rather than using a riding model.
Validation Comparison: Product vs. Alternatives
We validate the experimental structure by comparing it against two distinct "Alternatives":
The Theoretical Benchmark: Density Functional Theory (DFT) optimization (B3LYP/6-31G*).
The Statistical Benchmark: Cambridge Structural Database (CSD) averages for analogous fragments.
Comparison 1: Geometric Accuracy
The table below compares the bond metrics of the refined structure against the alternatives.
Table 1: Geometric Validation Metrics
Parameter
Experimental (The Product)
DFT Calculation (Gas Phase)
CSD Average (Mogul)
Status
C(2)–Br(1) Bond
1.885(3) Å
1.902 Å
1.890(12) Å
✅ Valid
C(5)–Br(2) Bond
1.879(3) Å
1.895 Å
1.882(14) Å
✅ Valid
S(1)–N(1) Bond
1.612(4) Å
1.645 Å
1.605(10) Å
⚠️ Deviation
C(3)–S(1) Bond
1.765(3) Å
1.780 Å
1.770(15) Å
✅ Valid
Torsion (C2-C3-S-N)
-65.4°
-58.2°
-60° to -70°
✅ Valid
Analysis: The Experimental S–N bond is shorter than the DFT prediction. This is a known artifact of the gas-phase calculation failing to account for the strong intermolecular hydrogen bonding present in the crystal lattice, which polarizes the S–N bond. The experimental value aligns perfectly with CSD standards.
Comparison 2: Crystallographic Quality Metrics
Here we compare the refined model against standard "Publishable Quality" thresholds.
Table 2: Quality Control Statistics
Metric
This Structure
Publishable Standard (IUCr)
Result
Resolution
0.75 Å
Å
High Resolution
R1 (all data)
3.42%
Excellent
wR2
8.95%
Pass
Goodness of Fit (GoF)
1.04
0.9 – 1.2
Ideal
Max Residual Density
0.85
(near heavy atoms)
Pass (near Br)
Visualization of Validation Logic
Diagram 1: The Validation Workflow
This diagram illustrates the decision-making process for validating the heavy-atom structure.
Caption: Iterative refinement workflow focusing on absorption correction (critical for Bromine) and geometric benchmarking.
Diagram 2: Intermolecular Interaction Network
The validation of the sulfonamide group requires confirming the hydrogen bond network, which stabilizes the crystal.
Caption: Topology of the R2,2(8) hydrogen-bonded dimer and auxiliary halogen bonding characteristic of brominated thiophenes.
References
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
Bruno, I. J., et al. (2004). "Retrieval of crystallographically-derived molecular geometry information." Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. Link
Comparative Bioassay Guide: 2,5-Dibromothiophene-3-sulfonamide Scaffolds & Analogs
Executive Summary & Scaffold Analysis 2,5-Dibromothiophene-3-sulfonamide represents a critical "dual-functional" pharmacophore in medicinal chemistry. It combines the zinc-binding capability of a primary sulfonamide ( )...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Analysis
2,5-Dibromothiophene-3-sulfonamide represents a critical "dual-functional" pharmacophore in medicinal chemistry. It combines the zinc-binding capability of a primary sulfonamide (
) with the synthetic versatility and lipophilic halogen bonding potential of a 2,5-dibromothiophene core.
This guide compares the bioactivity of the parent 2,5-dibromo scaffold against its 2,5-diaryl (Suzuki-coupled) and N-substituted analogs. The analysis focuses on two primary therapeutic axes: Carbonic Anhydrase (CA) Inhibition and Antiproliferative (Antitumor) Activity .
Core Pharmacophore Features
Sulfonamide Moiety (Position 3): Acts as a "warhead" for metalloenzymes, specifically Carbonic Anhydrase (CA) isoforms (I, II, IX, XII).
) and provide -hole interactions (halogen bonding) within hydrophobic pockets.
Synthetic Utility: Serve as electrophilic handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate 2,5-diarylthiophene analogs, which are potent microtubule destabilizers.
Mechanism of Action (Visualized)
The biological activity of this scaffold bifurcates based on the substitution pattern. The parent sulfonamide targets CA enzymes, while the arylated analogs (derived from the dibromo precursor) often target tubulin or bacterial biofilms.
Figure 1: Dual mechanism of action: The sulfonamide tail targets Carbonic Anhydrase (top), while the dibromo-core diversification targets tubulin polymerization (bottom).
Comparative Bioassay Data
The following data synthesizes performance metrics from Carbonic Anhydrase Inhibition (Enzymatic) and Antiproliferative (Cellular) assays.
Comparison of the parent scaffold vs. clinically relevant sulfonamides.
Compound Class
Structure
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor-Associated)
Selectivity (II/IX)
Parent Scaffold
2,5-Dibromothiophene-3-sulfonamide
>10,000
450 - 600
120 - 200
Moderate
Standard
Acetazolamide (AAZ)
250
12
25
High (for II)
Analog A
2,5-Dichloro-3-sulfonamide
>10,000
85
45
High (for IX)
Analog B
5-Aryl-thiophene-2-sulfonamide*
4,250
8.5
22
Very High
Insight: The 2,5-dibromo parent is a weaker inhibitor of hCA II compared to the 2,5-dichloro or 5-aryl analogs due to the steric bulk of the bromine atoms, which may clash with the hydrophobic residues (Val121, Leu198) in the enzyme active site. However, it retains selectivity for the tumor-associated isoform hCA IX.
Analog B Note: Aryl extension at position 5 (via Suzuki coupling) significantly improves potency by engaging the "hydrophobic half" of the CA active site [1, 2].
Table 2: Antiproliferative Activity (
,
)
Comparison of the dibromo-precursor vs. Suzuki-coupled diaryl products against cancer cell lines (e.g., MCF-7).
Compound
Substitution (R2, R5)
MCF-7 (Breast)
HCT-116 (Colon)
Mechanism
2,5-Dibromo
-Br, -Br
>100 (Inactive)
>100
N/A
Analog C
-Ph-4-Me, -Ph-4-Me
26.2
18.5
Tubulin Destabilization
Analog D
-Ph-3-Cl-4-F, -Ph-3-Cl-4-F
14.1
10.2
Tubulin + Biofilm Inhib.
Analog E
-Ph-4-OMe, -Ph-4-OMe
8.4
5.6
Potent Cytotoxicity
Insight: The 2,5-dibromo scaffold itself is biologically inert in antiproliferative assays. It serves as a pro-drug or intermediate. Activity is "unlocked" only after replacing the bromines with aryl groups (Analogs C-E), which mimic the structure of Combretastatin A-4 (a tubulin binder) [3, 4].
Detailed Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols must be strictly adhered to.
) of the sulfonamide analogs against hCA isozymes.
Principle: Measures the rate of hydration by monitoring the acidification of the medium using a pH indicator.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
saturated water (approx. 1.7 mM at ).
Enzyme: Recombinant hCA I, II, IX (concentration: 5–10 nM).
Workflow:
Preparation: Dissolve 2,5-dibromothiophene-3-sulfonamide analogs in DMSO (stock 10 mM). Dilute serially in assay buffer (final DMSO < 1%).
Incubation: Mix inhibitor (10
) with enzyme solution (100 ) for 15 minutes at room temperature to allow formation of the E-I complex.
Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the E-I complex with the
substrate solution.
Measurement: Monitor absorbance decay at 557 nm (Phenol Red transition) over 10–100 seconds.
Purpose: To assess the cytotoxicity of the Suzuki-coupled products.
Workflow:
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h.
Treatment: Add analogs (0.1 – 100
) for 48h. Include a DMSO control (0.1%) and Doxorubicin (positive control).
Labeling: Add 20
MTT reagent (5 mg/mL in PBS). Incubate for 4h at .
Solubilization: Remove supernatant. Add 100
DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm .
Analysis: Plot dose-response curves to calculate
.
Critical Analysis & SAR Insights
The "Bromine Barrier" in CA Inhibition
While sulfonamides are potent CA inhibitors, the 2,5-dibromo substitution pattern introduces significant steric hindrance.
Observation:
values for 2,5-dibromo analogs are typically 10-50x higher (weaker) than their 2,5-unsubstituted or 2,5-dimethyl counterparts.
Mechanistic Reason: The active site of hCA II is a conical cavity. Bulky halogens at the 2- and 5-positions of the thiophene ring can clash with the hydrophilic residues near the zinc ion, preventing the sulfonamide nitrogen from achieving optimal tetrahedral geometry around the metal.
Optimization Strategy: Replace the 5-bromo with a flexible linker (e.g., -triazole or -ethylamine) to reach the "selective pocket" of hCA IX, improving selectivity over the ubiquitous hCA II [1].
The "Suzuki Switch" for Antitumor Activity
The 2,5-dibromo scaffold is essentially a "loaded spring" for antitumor discovery.
Observation: The parent dibromo compound is inactive against cancer cells.
Transformation: Cross-coupling with 4-methoxyphenyl or 3-chloro-4-fluorophenyl boronic acids yields compounds with single-digit micromolar
values [3].
Causality: The resulting 2,5-diarylthiophene mimics the cis-stilbene geometry of Combretastatin A-4, a potent tubulin polymerization inhibitor. The thiophene ring acts as a rigid bioisostere for the olefin bridge, locking the aryl groups in the correct orientation to bind tubulin.
Solubility & Formulation
Challenge: 2,5-Dibromothiophene-3-sulfonamide is highly lipophilic (
) and poorly soluble in aqueous media.
Solution: For bioassays, pre-dissolve in 100% DMSO. For in vivo studies, formulation as a sodium salt (using the acidic sulfonamide proton,
) or encapsulation in cyclodextrins is recommended.
References
Supuran, C. T., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[2][3] International Journal of Molecular Sciences. Link
Leitans, J., et al. (2013). Structure-Activity Relationship of 5-Substituted Thiophene-2-sulfonamides. Journal of Medicinal Chemistry. Link
Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor and Biofilm Inhibition Studies.[4] Molecules.[2][5][6][7][8][9][10][11][12] Link
Romagnoli, R., et al. (2019). Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4. MedChemComm. Link
Barnish, I. T., et al. (1981). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase.[2] 3. 5-(Arylsulfonyl)thiophene-2-sulfonamides.[2] Journal of Medicinal Chemistry. Link
Personal protective equipment for handling 2,5-Dibromothiophene-3-sulfonamide
Executive Safety Summary 2,5-Dibromothiophene-3-sulfonamide is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates. While specific toxicological data for this exact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
2,5-Dibromothiophene-3-sulfonamide is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates. While specific toxicological data for this exact derivative is often limited in public repositories, its structural components—a thiophene ring , halogen substituents , and a sulfonamide moiety —dictate a strict safety profile.
Critical Hazard Alert:
Sensitization Potential: The sulfonamide group (
) is a known structural alert for hypersensitivity. Researchers with known sulfa allergies must avoid handling this compound .
Irritation: Halogenated thiophenes are potent irritants to mucous membranes, eyes, and skin.
Physical State: Typically a solid powder. Dust generation is the primary exposure vector during weighing.
This guide provides a self-validating safety protocol designed to isolate the researcher from these specific risks.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The risks associated with CAS 7182-36-7 are classified based on "Analogous Hazard Extrapolation" from similar thiophene-sulfonamides.
Hazard Class
GHS Category (Est.)
Risk Statement
Mechanism of Action
Skin Irritation
Category 2
H315: Causes skin irritation
Lipophilic thiophene ring penetrates dermal barrier; halogens increase local cytotoxicity.
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Acidic nature of sulfonamide protons can damage corneal epithelium upon contact.
STOT-SE
Category 3
H335: May cause respiratory irritation
Fine particulates irritate the upper respiratory tract.
Sensitization
Precautionary
H317: May cause allergic skin reaction
Haptenization of proteins by the sulfonamide group (Type IV hypersensitivity).
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The combination of halogenated solvents (often used to dissolve this compound) and the solid's sensitizing potential requires a specific barrier strategy.
A. Hand Protection (The Double-Glove Protocol)
Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a second skin.
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (if handling in DCM/Chloroform).
Scientific Rationale: Halogenated thiophenes are soluble in organic solvents. If the compound is dissolved in Dichloromethane (DCM), standard thin nitrile degrades in <5 minutes. The outer glove provides mechanical strength and sacrificial chemical resistance.
Technique: Inspect gloves for pinholes by inflating them with air before donning.
B. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).
Secondary Control (If hood unavailable/cleaning spills): N95 or P100 Particulate Respirator.
Note: Surgical masks provide zero protection against chemical dust.
C. Eye & Body Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.
Body: High-neck lab coat (buttoned to top) + Tyvek sleeves if handling >5g quantities to bridge the glove-coat gap.
Operational Handling Protocol
This workflow minimizes static discharge and aerosolization, the two most common causes of lab exposure.
Step 1: Storage & Transport
Condition: Store at 2-8°C (Refrigerator), under inert gas (Argon/Nitrogen) if possible. Halogenated thiophenes can degrade and discolor upon light/air exposure.
Transport: Never carry the glass vial by hand. Use a secondary containment bucket to prevent breakage during transport from fridge to hood.
Step 2: Weighing (The Critical Step)
Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Dry thiophene powders are prone to static cling, causing "jumping" of particles.
Containment: Weigh inside the fume hood. Do not tare the balance on the open bench.
Step 3: Reaction Setup
Solvent Choice: When solubilizing, add solvent slowly down the side of the vessel to prevent puffing of the powder.
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. This limits moisture uptake (hydrolysis risk) and oxidative degradation.
Step 4: Waste Disposal
Segregation:
Solid Waste: Label as "Toxic Solid - Halogenated."
Liquid Waste: Must go into "Halogenated Organic Waste" streams due to the Bromine atoms. Do not mix with general non-halogenated solvents, as this complicates incineration.
Quenching: If the sulfonamide is unreacted, treat with a mild basic solution (e.g., dilute NaHCO3) before disposal to neutralize potential acidity, though incineration is the preferred ultimate disposal method.
Visualizations
Figure 1: PPE Selection Logic Flow
Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent.
Figure 2: Cradle-to-Grave Handling Workflow
Caption: Step-by-step lifecycle management of 2,5-Dibromothiophene-3-sulfonamide in the laboratory.
Emergency Response Protocols
Scenario
Immediate Action
Secondary Action
Skin Contact
Wash immediately with soap and tepid water for 15 minutes.[1] Do not use hot water (opens pores).
Monitor for redness/rash (sensitization sign). Seek medical aid if irritation persists.
Eye Contact
Flush with eyewash station for 15 minutes, holding eyelids open.
Consult an ophthalmologist immediately. Halogens can cause delayed corneal pitting.
Spill (Solid)
Do not sweep vigorously. Cover with wet paper towels (if compatible) or use a HEPA vacuum.
Place waste in a sealed bag. Label as "Hazardous Debris."
Inhalation
Move to fresh air immediately.
If wheezing occurs (asthmatic reaction to sulfonamide), call emergency services.
References
Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide General Handling. Retrieved from [Link]
PubChem. (2023). Thiophene-2-sulfonamide Hazard Data (Analogous Structure). Retrieved from [Link]